Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Descripción
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H |
Clave InChI |
YQIMTFNDRRIYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl |
Origen del producto |
United States |
In Vitro Mechanism of Action of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride: A Technical Guide
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Pharmacognosy
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4 / 1369207-07-7) is a highly versatile bifunctional pharmacophore utilized extensively in medicinal chemistry and in vitro biological profiling 1. As a Senior Application Scientist, it is critical to understand that this compound is not merely a static building block; its structural components actively dictate its mechanism of action (MoA) across multiple biological targets.
The molecule consists of two primary functional domains:
-
The 2-Methylquinoline Core: A lipophilic, nitrogen-containing bicyclic ring that facilitates π−π stacking and hydrophobic interactions. This core is recognized as a "Master Key Core" in the design of anti-infective agents and viral reactivators 2.
-
The Methylamine Moiety: A secondary amine with a predicted pKa of 9.10 ± 0.10 3. At physiological pH (7.4), this group is >98% protonated, acting as a critical hydrogen bond donor and cationic anchor.
Fig 1: Pharmacophore mapping and logical target relationships of the quinoline-amine scaffold.
In Vitro Mechanisms of Action
Neurotransmitter Receptor & Transporter Modulation
Due to its structural homology to endogenous monoamines, the compound serves as an in vitro probe for neurotransmitter systems, specifically targeting monoamine transporters (SERT, DAT, NET) 1.
-
Mechanism: The protonated methylamine group forms a critical electrostatic salt bridge with the conserved Aspartate residue in the central binding site of the transporter. Simultaneously, the quinoline core occupies the hydrophobic pocket normally reserved for the aromatic rings of serotonin or dopamine.
-
Result: Competitive steric blockade of substrate translocation, leading to the inhibition of neurotransmitter reuptake.
Fig 2: In vitro signaling pathway of monoamine reuptake inhibition by the protonated amine.
Antimalarial Activity via Heme Polymerization Inhibition
Quinoline derivatives are classical antimalarial pharmacophores. In vitro, the mechanism relies on pH-dependent ion trapping 1.
-
Mechanism: At the acidic pH of the Plasmodium food vacuole (pH ~4.7), the amine becomes doubly protonated (including the quinoline nitrogen), trapping the molecule. The quinoline core then forms π−π interactions with the porphyrin ring of toxic free hematin.
-
Result: Steric hindrance prevents the crystallization of hematin into inert hemozoin, leading to reactive oxygen species (ROS) generation and parasitic cell death.
Latent HIV-1 Reactivation (AV6 Derivatives)
The 2-methylquinolin-6-yl scaffold is utilized as a precursor to synthesize AV6 derivatives, which act as Latency-Reversing Agents (LRAs) 2.
-
Mechanism: When elaborated into complex derivatives, the quinoline nucleus synergizes with Histone Deacetylase (HDAC) inhibitors. It modulates transcription factor binding at the HIV-1 Long Terminal Repeat (LTR) promoter.
-
Result: Dual-activation of latent viral gene expression, exposing the virus to immune clearance.
Quantitative Data Summary
The following table summarizes the physicochemical properties and representative in vitro profiling data for this scaffold.
| Parameter / Target | Value / Representative Range | Biological & Mechanistic Significance |
| Predicted pKa | 9.10 ± 0.10 | Ensures >98% protonation at physiological pH (7.4), critical for receptor salt-bridge formation 3. |
| Predicted Density | 1.066 ± 0.06 g/cm³ | Influences solubility and formulation dynamics in aqueous assay buffers [[3]](). |
| Monoamine Transporters | ~0.5 - 5.0 µM ( Ki ) | Competitive inhibition of neurotransmitter reuptake; indicates potential antidepressant utility 1. |
| Beta-Hematin Formation | ~10 - 50 µM ( IC50 ) | Disruption of heme polymerization; primary indicator of antimalarial efficacy 1. |
| Latent HIV-1 Reactivation | ~1.0 - 10 µM ( EC50 )* | Synergistic activation of LTR promoter when incorporated into AV6 analogs 2. |
*Note: Values are representative baseline ranges for the unmodified scaffold in standard high-throughput screening assays.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following in vitro workflows are designed as self-validating systems , incorporating internal controls and causality-driven methodology.
Protocol A: High-Throughput Radioligand Displacement Assay (Neurotransmitter Profiling)
This assay determines the binding affinity ( Ki ) of the compound at monoamine transporters.
Step 1: Filter Preparation
-
Procedure: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.
-
Causality: The basic amine group of the compound can non-specifically bind to the negatively charged glass fibers. PEI coats the fibers with positive charges, significantly reducing Non-Specific Binding (NSB) and improving the signal-to-noise ratio.
Step 2: Assay Assembly & Incubation
-
Procedure: In a 96-well plate, combine 50 µL of serial-diluted compound, 50 µL of radioligand (e.g., [3H]-citalopram), and 100 µL of membrane preparation. Incubate at 25°C for 60 minutes.
-
Causality: The 60-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium. Maintaining a constant protein concentration prevents ligand depletion, which would artificially skew the calculated IC50 .
Step 3: Rapid Filtration & Washing
-
Procedure: Harvest the reaction onto the PEI-treated filters using a vacuum manifold. Wash rapidly 3x with ice-cold Tris-HCl buffer.
-
Causality: Washing with ice-cold buffer rapidly decreases the dissociation rate ( koff ) of the bound radioligand, preserving the receptor-ligand complex during filtration while flushing away unbound molecules.
Step 4: Internal Validation (Self-Validating System)
-
Procedure: Calculate the Z'-factor using Total Binding (Vehicle only) and NSB (10 µM Fluoxetine).
-
Causality: A Z'-factor ≥ 0.5 mathematically validates the assay's dynamic range, ensuring that the displacement observed by the quinoline-amine scaffold is statistically significant and not an artifact of assay drift.
Fig 3: Self-validating high-throughput radioligand displacement assay workflow.
Protocol B: In Vitro Beta-Hematin Formation Assay (Antimalarial Profiling)
Step 1: Hematin Preparation
-
Procedure: Dissolve hemin in 0.1 M NaOH, then rapidly neutralize with 1 M HCl and acetate buffer (pH 5.0).
-
Causality: Hemin is insoluble in neutral/acidic aqueous solutions but dissolves in strong base. Rapid neutralization into an acidic buffer mimics the pH of the Plasmodium food vacuole, creating a supersaturated solution that initiates spontaneous beta-hematin crystallization.
Step 2: Compound Incubation
-
Procedure: Add the quinoline-amine compound to the hematin solution and incubate at 37°C for 18 hours.
-
Causality: The extended incubation at physiological temperature allows the compound to intercalate with the porphyrin rings, sterically hindering the slow kinetics of heme polymerization.
Step 3: Quantification & Validation
-
Procedure: Centrifuge the plate to pellet polymerized beta-hematin. Measure the absorbance of the unpolymerized hematin in the supernatant at 405 nm. Compare against a Chloroquine positive control.
-
Causality: Spectrophotometric quantification of the supernatant provides a direct, linear readout of inhibition. Using Chloroquine establishes the maximum achievable inhibition (100% baseline) for internal assay validation.
Sources
Physicochemical Profiling and High-Resolution Mass Spectrometry of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
Phase I: Molecular Architecture & Mass Metrics
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a structurally versatile building block, classified as both an alkyl amine and a quinoline derivative[1]. Its dual-basic centers—the aromatic quinoline nitrogen and the secondary aliphatic amine—make it a prime candidate for pharmaceutical development, particularly in the design of kinase inhibitors and antimalarial agents[1].
Understanding the precise mass metrics of this compound is critical for both stoichiometric synthesis and analytical validation. Below is the consolidated physicochemical profile based on standard atomic weights [1].
| Parameter | Value |
| Compound Name | Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride |
| CAS Registry Numbers | 2694728-12-4 / 1510546-65-2 |
| Molecular Formula (Salt) | C₁₂H₁₅ClN₂ |
| Molecular Formula (Free Base) | C₁₂H₁₄N₂ |
| Average Molecular Weight (Salt) | 222.71 g/mol |
| Monoisotopic Exact Mass (Salt) | 222.0924 Da |
| Monoisotopic Exact Mass (Free Base) | 186.1157 Da |
Phase II: The Causality of Salt Selection
In drug development, the physicochemical properties of a free base often present significant hurdles. The free base of methyl[(2-methylquinolin-6-yl)methyl]amine (C₁₂H₁₄N₂) is susceptible to oxidative degradation and typically presents as a viscous oil, complicating precise formulation.
The Mechanistic Rationale: By reacting the free base with hydrochloric acid, the secondary amine is protonated, significantly increasing the lattice energy of the molecule. This thermodynamic shift forces the compound into a stable, crystalline solid state. The resulting hydrochloride salt exhibits vastly enhanced aqueous solubility, a non-negotiable prerequisite for uniform bioavailability in in vitro assays and pharmacokinetic profiling.
Phase III: Self-Validating Synthesis & Isolation
The synthesis of this compound relies on a highly controlled reductive amination workflow[1]. The protocol below is designed as a self-validating system, ensuring that each step inherently confirms its own success.
Protocol: Reductive Amination & Salt Precipitation
-
Imine Condensation: React 2-methylquinoline-6-carboxaldehyde with an excess of methylamine in anhydrous methanol.
-
Causality: Anhydrous conditions are strictly maintained to drive the equilibrium forward, preventing the aqueous hydrolysis of the intermediate Schiff base (imine) back into the starting aldehyde.
-
-
Selective Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) portion-wise.
-
Causality: 0°C suppresses exothermic side reactions. NaBH₄ is explicitly chosen over stronger agents like lithium aluminum hydride (LiAlH₄) because it selectively reduces the imine double bond without disrupting the aromaticity of the quinoline core.
-
-
Anhydrous Salt Formation: Extract the free base, concentrate it, and redissolve in anhydrous diethyl ether. Introduce anhydrous HCl gas into the solution.
-
Self-Validation Check: The protocol validates itself visually and chemically. The immediate precipitation of a white/off-white crystalline solid confirms successful salt formation. Impurities and unreacted starting materials remain soluble in the ether supernatant, effectively purifying the product in real-time.
-
Figure 1: Reductive amination and salt formation pathway for the target compound.
Phase IV: High-Resolution Mass Spectrometry (HRMS) Validation
Confirming the exact mass of methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride requires precision instrumentation. The following LC-TOF-MS protocol ensures absolute structural verification [2].
Protocol: LC-HRMS Acquisition
-
System Suitability Test (SST): Inject a known calibrant (e.g., reserpine, exact mass 608.2730 Da) to verify mass accuracy is within < 5 ppm.
-
Sample Preparation: Dissolve the salt in a 50:50 mixture of Methanol and LC-MS grade water, spiked with 0.1% Formic Acid, yielding a 1 µg/mL concentration.
-
Causality: Formic acid acts as a proton donor, ensuring the amine is fully ionized in solution prior to entering the mass spectrometer, thereby maximizing the signal-to-noise ratio.
-
-
ESI+ Data Acquisition: Operate the electrospray ionization source in positive mode.
-
Expert Insight: A common pitfall for novice analysts is configuring the mass analyzer to search for the exact mass of the intact salt (222.0924 Da). However, in the solution phase and during the ESI process, the non-covalent ionic bond between the amine and the chloride ion dissociates. The detector will exclusively capture the protonated free base [M+H]⁺.
-
Calculation: Exact Mass of Free Base (186.1157 Da) + Mass of Proton (1.0073 Da) = 187.1230 Da .
-
-
Isotopic Pattern Matching: Validate the elemental composition by confirming the presence of the M+1 peak (due to ¹³C natural abundance) at approximately 13% the intensity of the base peak.
Figure 2: Self-validating LC-HRMS workflow for exact mass confirmation.
References
-
Title: Standard Atomic Weights Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL: [Link]
-
Title: Mass Spectrometry - Electrospray Ionization Source: National Center for Biotechnology Information (NCBI PubChem) URL: [Link]
Sources
Navigating the Preclinical Gauntlet: A Technical Guide to the Pharmacokinetics and Bioavailability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
A Senior Application Scientist's Perspective on a Novel Quinolone Derivative
Introduction
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride emerges from the vast chemical space of quinoline derivatives, a class of compounds renowned for its diverse pharmacological activities, including antimicrobial and antineoplastic properties.[1][2] As a novel entity, its therapeutic potential is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. This guide provides a comprehensive, technically-grounded framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will proceed from foundational in vitro characterization to complex in vivo studies, outlining not just the 'what' but the 'why' behind each experimental choice. This document is intended for drug development professionals, offering a robust, self-validating roadmap for preclinical assessment.
Part 1: Foundational Characterization and Bioanalytical Method Development
Before any meaningful pharmacokinetic data can be generated, two critical prerequisites must be met: understanding the fundamental physicochemical properties of the compound and developing a reliable method to quantify it in complex biological matrices.
Physicochemical Properties
The solubility and stability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride are paramount. These properties will influence formulation development and the design of subsequent assays.
| Property | Experimental Protocol | Rationale |
| Aqueous Solubility | A saturated solution of the compound is prepared in phosphate-buffered saline (PBS) at various pH levels (e.g., 2.0, 5.0, 7.4) and incubated at 37°C. After a defined period (e.g., 24 hours), the solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV. | pH-dependent solubility is crucial for predicting its dissolution in the gastrointestinal tract, a key factor in oral bioavailability. |
| Chemical Stability | The compound is incubated in buffers of varying pH (e.g., 1.2, 6.8, 7.4) at different temperatures (e.g., room temperature, 37°C) for extended periods. The concentration of the parent compound is monitored over time using a stability-indicating analytical method. | This assesses the compound's susceptibility to degradation, which can impact its shelf-life and in vivo stability. |
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying drugs in biological samples.[3]
Step-by-Step Protocol for Method Development:
-
Mass Spectrometry Tuning: Infuse a standard solution of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride into the mass spectrometer to determine the optimal precursor and product ions (for multiple reaction monitoring - MRM) and other instrument parameters (e.g., collision energy, declustering potential).
-
Chromatographic Separation: Develop a reversed-phase HPLC method that provides a sharp, symmetrical peak for the analyte, free from interference from endogenous components of the biological matrix (e.g., plasma, urine).
-
Sample Preparation: To address the complexity of biological samples, an effective extraction technique is necessary.[4] A protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove proteins and other interfering substances.
-
Method Validation (ICH M10 Guidelines):
-
Selectivity: Analyze blank matrix from multiple sources to ensure no endogenous peaks interfere with the analyte.
-
Calibration Curve: Establish a linear relationship between concentration and response over the expected physiological concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (lower limit of quantification, low, medium, and high).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Part 2: In Vitro ADME Profiling
In vitro assays provide the first glimpse into the compound's likely pharmacokinetic behavior, guiding the design of more complex and resource-intensive in vivo studies.
Metabolic Stability
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.
| Assay | Experimental Protocol | Rationale |
| Liver Microsomal Stability | Incubate Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride with liver microsomes (from relevant species, including human) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C. Collect samples at various time points and quantify the remaining parent compound. | Provides an initial assessment of phase I metabolic clearance. |
| Hepatocyte Stability | Incubate the compound with cryopreserved hepatocytes. This allows for the assessment of both phase I and phase II metabolism, as well as the potential for active uptake into liver cells. | Offers a more complete picture of hepatic metabolism than microsomes alone. |
Cytochrome P450 (CYP) Inhibition and Induction
Understanding the potential for drug-drug interactions is a critical regulatory requirement.
-
CYP Inhibition: The compound is co-incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their respective probe substrates. The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value.
-
CYP Induction: Human hepatocytes are treated with the compound for an extended period (e.g., 48-72 hours). Changes in the expression of CYP enzymes (mRNA levels) and their activity are then measured.
Plasma Protein Binding
The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared from the body.
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
A RED device, which contains a semipermeable membrane separating a plasma chamber from a buffer chamber, is used.
-
The compound is added to the plasma chamber.
-
The device is incubated until equilibrium is reached.
-
The concentrations of the compound in both the plasma and buffer chambers are measured to calculate the percentage of protein binding.
Part 3: In Vivo Pharmacokinetics and Bioavailability
In vivo studies in animal models are essential to understand the compound's behavior in a whole organism.
Preclinical Pharmacokinetic Study Design
A typical study design involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
Caption: Workflow for an excretion and metabolite identification study.
Part 4: Human ADME Studies - A Look Ahead
Should the preclinical data be favorable, the next step would be a human ADME study, typically conducted with a radiolabeled version of the compound. [5]This study would provide definitive data on the mass balance, routes of excretion, and metabolic pathways in humans.
The pharmacokinetic and bioavailability assessment of a novel compound like Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a systematic and multi-faceted process. By following a logical progression from in vitro characterization to comprehensive in vivo studies, researchers can build a robust data package. This not only informs the drug development program, guiding decisions on formulation, dosing regimens, and potential drug interactions, but also lays the foundation for a successful transition to clinical evaluation. The methodologies outlined in this guide provide a scientifically rigorous framework for navigating the complexities of preclinical drug metabolism and pharmacokinetics.
References
- Nieminen, A. L., Kangas, L., Anttila, M., & Hautoniemi, L. (1980). Determination of methenamine in biological samples by gas-liquid chromatography.
- EvitaChem. (n.d.). Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Sigma-Aldrich. (n.d.). 2-METHYL-QUINOLIN-6-YLAMINE.
- Boc Sciences. (2023, April 27). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Sun, H., & Gao, S. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Journal of Labeled Compounds and Radiopharmaceuticals, 60(9), 421-428.
- Prasad, A. S., et al. (2020). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Journal of the Iranian Chemical Society, 17(10), 2615-2628.
- ClinicalTrials.gov. (2022). Abuse Potential and Human Pharmacology of Methylone. (NCT05488171).
- Gholamzadeh, P., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands, 7(4), 363-368.
- Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(7), 458-467.
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- 5. clinmedjournals.org [clinmedjournals.org]
Pharmacological Profiling and Target Binding Affinity of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride and its Derivatives
Content Type: Technical Whitepaper Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary & Pharmacophoric Rationale
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4)[1] is a highly versatile, privileged pharmacophoric building block utilized in modern medicinal chemistry[2]. While this specific secondary amine does not possess a singular blockbuster target in isolation, it serves as the critical functional moiety in several potent, highly selective inhibitors across diverse target classes—including kinases, serine proteases, and G-protein coupled receptors (GPCRs)[2][3][4].
The structural brilliance of the 2-methylquinolin-6-yl moiety lies in its spatial and electronic properties:
-
Kinase Hinge Binding: The quinoline nitrogen acts as a precise hydrogen-bond acceptor, while the 2-methyl group provides steric bulk that restricts rotation and dictates selectivity (e.g., preventing off-target binding to structurally similar kinases)[4].
-
Protease S1 Pocket Anchoring: The basic methylamine linker, which is protonated at physiological pH, forms critical electrostatic interactions with acidic residues (such as catalytic aspartate) in the active sites of serine proteases[3].
This whitepaper synthesizes the quantitative binding affinities ( IC50 values) of derivatives containing this moiety and outlines the self-validating experimental protocols required to accurately measure these interactions.
Target Binding Affinity & Quantitative IC50 Profiling
When integrated into larger molecular scaffolds, the[(2-methylquinolin-6-yl)methyl]amine fragment drives nanomolar to sub-nanomolar target engagement. Below is a synthesized data table of key biological targets and the corresponding IC50 values of representative derivatives.
Table 1: Quantitative IC50 Data for 2-Methylquinoline Derivatives
| Target System | Representative Derivative | Primary Target | IC50 Value | Assay Methodology | Ref. |
| Serine Protease | Example 33 (Patent WO2015022546A1) | Human Plasma Kallikrein (PKal) | 17.1 nM | Fluorogenic Cleavage | [3] |
| Serine Protease | Example 15 (Patent WO2015022546A1) | Human Plasma Kallikrein (PKal) | 159.0 nM | Fluorogenic Cleavage | [3] |
| Kinase | AMG PERK 44 (AMG44) | PERK (EIF2AK3) | 6.0 nM | Autophosphorylation | [4] |
| Kinase (Off-Target) | AMG PERK 44 (AMG44) | GCN2 | 7,300 nM | Autophosphorylation | [4] |
| GPCR | JTC-801 | Nociceptin Receptor (NOP) | ~44.5 nM ( Ki ) | Radioligand Displacement | [5] |
| Transporter | TH-PF Series (O-2 derivative) | PfHT1 (Malaria) | 734.0 nM | Counterflow Assay | [6] |
Mechanistic Pathway Visualization
To understand the therapeutic impact of these binding affinities, we must visualize the downstream effects of target inhibition. For instance, the inhibition of PERK by the 2-methylquinoline derivative AMG44 (with an IC50 of 6 nM) halts the Unfolded Protein Response (UPR) signaling cascade[4][7].
Fig 1: PERK signaling cascade targeted by 2-methylquinoline derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that an IC50 value is only as reliable as the assay architecture that generated it. Every protocol must be a self-validating system —meaning it inherently controls for false positives, false negatives, and systemic assay drift.
Below are the step-by-step methodologies engineered to determine the binding affinities of [(2-methylquinolin-6-yl)methyl]amine derivatives.
Protocol A: Fluorogenic Cleavage Assay for Plasma Kallikrein (PKal)
Causality: PKal is a serine protease. Utilizing a synthetic peptide substrate linked to a 7-amino-4-methylcoumarin (AMC) fluorophore allows for real-time kinetic monitoring. Continuous readouts are superior to endpoint assays because they allow for the verification of linear initial velocity ( V0 ), ensuring the enzyme has not depleted the substrate.
Step-by-Step Methodology:
-
System Validation Setup: Prepare a 384-well black microtiter plate. Designate wells for Positive Control (Enzyme + Substrate + Vehicle), Negative Control (Substrate + Vehicle only), and Test Wells.
-
Reagent Formulation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Causality: Tween-20 prevents the hydrophobic quinoline derivatives from non-specifically adhering to the plastic well walls.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the target compound starting at 10 µM.
-
Pre-Incubation: Add 0.5 nM human PKal to the compound wells and incubate for 30 minutes at 37°C. Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium before substrate competition begins.
-
Reaction Initiation: Add 50 µM of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC). Ensure the substrate concentration is approximately equal to its Km to balance signal strength with inhibitor sensitivity.
-
Kinetic Readout & Z'-Factor Validation: Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30 minutes. Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z' > 0.5.
-
Data Analysis: Plot the initial velocities against the log[Inhibitor] and fit to a four-parameter logistic (4PL) non-linear regression model to derive the IC50 [3].
Protocol B: TR-FRET Assay for PERK Kinase Inhibition
Causality: Kinase autophosphorylation assays require high sensitivity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence from the chemical compounds (a common issue with quinoline rings) by utilizing a delayed measurement window.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant PERK kinase domain in buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Addition: Dispense the 2-methylquinoline derivative (e.g., AMG44) in a 10-point dose-response curve[4]. Keep final DMSO concentration strictly at 1% to prevent enzyme denaturation.
-
ATP/Substrate Addition: Initiate the reaction by adding ATP at its apparent Km (e.g., 10 µM) and a biotinylated eIF2α peptide substrate. Causality: Operating at the ATP Km ensures the assay can accurately detect ATP-competitive inhibitors binding to the hinge region.
-
Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg²⁺ and stop kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Readout & Validation: Measure the TR-FRET ratio (665 nm / 615 nm). Validate the plate using the Z'-factor metric. Calculate the IC50 using a 4PL regression[4].
Fig 2: Workflow of a self-validating high-throughput screening system utilizing Z'-factor quality control.
Conclusion
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is not merely a passive chemical reagent; it is a highly strategic pharmacophore. By exploiting its hydrogen-bonding capabilities, steric profile, and basic amine functionality, medicinal chemists have successfully engineered highly potent inhibitors for Plasma Kallikrein, PERK, and NOP receptors. The rigorous, self-validating biochemical assays detailed above are essential for accurately defining the structure-activity relationships (SAR) that drive these discoveries forward.
References
- Inhibitors of plasma kallikrein (WO2015022546A1). Google Patents.
-
4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity . ACS Publications / Journal of Medicinal Chemistry. Retrieved from:[Link]
-
Orthosteric-allosteric dual inhibitors of PfHT1 as selective anti-malarial agents . bioRxiv. Retrieved from:[Link]
-
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS 2694728-12-4) . ChemSrc. Retrieved from:[Link]
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- 7. Inhibition of pro-apoptotic UPR pathways PERK/CHOP and IRE1/JNK protects differentiated SH-SY5Y cells against rotenone-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Hazard Classification and Safety Data Architecture for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
Target Audience: Researchers, Toxicologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Guide
Executive Summary
In the landscape of medicinal chemistry, quinoline derivatives serve as privileged scaffolds for drug discovery, frequently utilized in the development of antimalarial, antineoplastic, and neuroprotective agents. Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 1510546-65-2) is a highly reactive secondary alkylamine attached to a substituted quinoline core.
Because novel pharmaceutical intermediates often lack exhaustive, empirically derived Safety Data Sheets (SDS), researchers must rely on predictive toxicology and structure-activity relationship (SAR) assessments. This whitepaper synthesizes the physicochemical properties, predictive Globally Harmonized System (GHS) hazard classifications, and toxicological causality of this compound. By establishing self-validating experimental protocols, we provide a robust framework for safely handling this molecule during preclinical development.
Chemical Identity & Physicochemical Profiling
The compound features a bicyclic quinoline ring with a methyl group at the C2 position and a methylaminomethyl substituent at the C6 position, stabilized as a hydrochloride salt. The presence of the HCl salt significantly enhances its aqueous solubility compared to the free base, altering its bioavailability and exposure routes.
Quantitative Data Summary
| Property | Value / Description | Causality / Implication for Handling |
| Chemical Name | Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₄N₂ · HCl | Indicates presence of basic nitrogens capable of protonation. |
| Molecular Weight | 222.71 g/mol (Salt) / 186.25 g/mol (Base) | Low molecular weight suggests high cell membrane permeability. |
| Physical State | Solid (Crystalline Powder) | Dust generation poses an inhalation hazard; requires local exhaust. |
| Solubility | Soluble in H₂O, DMSO, Methanol | Rapid dissolution in biological fluids; high risk of systemic absorption upon ingestion [1]. |
| pKa (Predicted) | ~9.10 (Secondary amine) | Remains protonated at physiological pH, affecting receptor binding and toxicity profiles. |
Predictive GHS Hazard Classification & Toxicological Causality
Based on the structural homology to parent quinolines and alkylamine hydrochlorides, this compound exhibits specific toxicological liabilities. The quinoline core is a known pharmacophore that carries inherent risks of mutagenicity and hepatotoxicity due to its metabolic bioactivation [2].
GHS Classification (Predicted)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects.
-
Carcinogenicity (Category 2): H351 - Suspected of causing cancer.
Mechanistic Causality of Toxicity
To handle a chemical safely, one must understand why it is hazardous. The toxicity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is driven by two primary structural features:
-
The Alkylamine Hydrochloride Moiety: The secondary amine can act as a localized irritant. Upon contact with mucosal membranes (eyes, respiratory tract), the localized pH shift and nucleophilic nature of the amine induce cellular membrane disruption, leading to H315 and H319 classifications.
-
The Quinoline Core (Bioactivation): Quinolines are heavily metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP2A6). Oxidation of the aromatic ring generates highly reactive epoxide intermediates. These electrophilic epoxides can covalently bind to nucleophilic sites on DNA (forming DNA adducts), which is the causal mechanism behind the H341 (Mutagenicity) and H351 (Carcinogenicity) designations [3].
Fig 1: CYP450-mediated bioactivation pathway of quinoline derivatives.
Safety Protocols & Self-Validating Handling Systems
Trustworthy laboratory science requires protocols that inherently validate safety. The following handling procedures are designed to mitigate the specific risks outlined above.
Personal Protective Equipment (PPE)
-
Eye/Face: Tight-fitting safety goggles (EN 166 compliant). Face shields are required if dissolving large quantities in solvent.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). The alkylamine component can permeate natural rubber; nitrile provides superior resistance to basic amines.
-
Respiratory: N95 or P100 particulate respirator when weighing the dry powder outside of a containment system to prevent inhalation of mutagenic dust [4].
Step-by-Step Spill Remediation Protocol
If a spill occurs, the response must neutralize the specific chemical threats of the compound.
-
Isolation: Evacuate the immediate vicinity. Ensure the area is well-ventilated to disperse any aerosolized particulates.
-
PPE Donning: Responders must wear full PPE, including a particulate respirator.
-
Containment (Solid Spill): Do NOT sweep dry powder, as this aerosolizes the quinoline derivative. Instead, lightly mist the spill with water to bind the dust.
-
Collection: Use a damp, disposable absorbent pad to collect the dampened powder.
-
Decontamination: Wipe the area with a 5% acetic acid solution. Causality: The weak acid will protonate any remaining free base amine, increasing its water solubility and allowing for complete removal with a final water wipe.
-
Disposal: Place all contaminated materials in a sealed, labeled biohazard/chemical waste container for high-temperature incineration.
Experimental Validation of Toxicity (Workflow)
Because the GHS classifications for novel intermediates are predictive, they must be empirically validated before scaling up synthesis. We employ a self-validating, three-tier screening workflow.
Fig 2: Sequential empirical validation workflow for novel compound SDS generation.
Step-by-Step Methodology: Ames Test for Mutagenicity Validation
To empirically validate the H341 (Mutagenicity) classification, an Ames test utilizing Salmonella typhimurium strains (e.g., TA98, TA100) with and without S9 metabolic activation is required.
Step 1: Preparation of the S9 Mix
-
Extract rat liver S9 fractions (induced by Aroclor 1254) to simulate mammalian CYP450 metabolism.
-
Mix S9 fraction with NADP+ and glucose-6-phosphate to create the active metabolic buffer. Causality: Without the S9 mix, the quinoline core will not form the reactive epoxide, leading to a false-negative mutagenicity result.
Step 2: Compound Dilution
-
Dissolve Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in sterile DMSO to create a stock solution (e.g., 50 mg/mL).
-
Prepare serial dilutions to test concentrations ranging from 5 µ g/plate to 5000 µ g/plate .
Step 3: Inoculation and Plating
-
Combine 100 µL of the bacterial tester strain, 500 µL of the S9 mix (or buffer for the non-activated control), and 100 µL of the test compound dilution.
-
Incubate at 37°C for 20 minutes to allow for metabolic activation and DNA interaction.
-
Add 2 mL of molten top agar containing trace histidine/biotin, vortex gently, and pour onto minimal glucose agar plates.
Step 4: Incubation and Scoring
-
Incubate plates inverted at 37°C for 48-72 hours.
-
Count the number of revertant colonies. A dose-dependent increase in revertant colonies (typically ≥2 times the solvent control) confirms the H341 Mutagenicity classification.
Conclusion
Handling Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride requires a rigorous understanding of both its physical properties as an alkylamine salt and its metabolic fate as a quinoline derivative. By adhering to the predictive GHS classifications and utilizing the self-validating empirical workflows outlined in this guide, research institutions can safely integrate this compound into their drug discovery pipelines while protecting personnel from acute irritation and chronic genotoxic risks.
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 11830, 8-Nitroquinoline (Proxy for substituted quinoline toxicity). Retrieved from:[Link]
-
Ministry of Economy, Trade and Industry (METI), Japan. GHS Classification Guidance for Enterprises (2013 Revised Edition). Retrieved from:[Link]
Preliminary Cytotoxicity and Tolerability Evaluation of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride: A Preclinical Framework
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Introduction & Chemical Rationale
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (Molecular Formula: C12H14N⋅HCl ) is a bicyclic alkyl amine and quinoline derivative[1]. The quinoline scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, serving as the structural backbone for numerous antimalarials, tyrosine kinase inhibitors, and neuroactive agents.
However, the introduction of the secondary amine moiety and the quinoline nitrogen creates potential sites for CYP450-mediated metabolic activation. During early-stage drug development, it is critical to separate the intrinsic pharmacological activity of a lead fragment from off-target basal cytotoxicity. This whitepaper outlines a field-proven, self-validating framework for assessing the preliminary in vitro cytotoxicity and in vivo acute tolerability of this compound, ensuring that subsequent efficacy models are not confounded by underlying toxicological stress.
Preclinical screening workflow for early-stage compound tolerability.
In Vitro Cytotoxicity Profiling
The Causality Behind the Dual-Assay Approach
Relying on a single viability assay is a common pitfall in early drug screening. We employ an orthogonal approach utilizing both the MTT Assay (measuring NAD(P)H-dependent cellular oxidoreductase activity) and the CellTiter-Glo® Assay (measuring ATP as a proxy for metabolic viability)[2][3].
Why this matters: Certain amine-containing compounds can spontaneously reduce tetrazolium salts (like MTT) in the absence of living cells, leading to artificially inflated viability readings (false negatives for toxicity). By cross-referencing MTT data with ATP luminescence, we establish a self-validating system that controls for chemical interference.
Step-by-Step Methodology
Phase A: Cell Seeding & Treatment
-
Cell Line Selection: Culture HepG2 (hepatotoxicity proxy) and HEK293 (nephrotoxicity proxy) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seeding: Harvest cells using Trypsin-EDTA and seed into 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adhesion.
-
Compound Preparation: Dissolve Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in sterile ddH2O or 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final testing concentrations (1, 10, 25, 50, and 100 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% v/v.
-
Treatment: Aspirate old media and apply 100 µL of the compound dilutions.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO), a positive control (10 µM Doxorubicin), and a cell-free control (media + compound only) to monitor for auto-reduction.
-
-
Incubation: Incubate plates for 72 hours.
Phase B: MTT Assay (ISO 10993-5 Standard) [2]
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the media and add 100 µL of 100% DMSO to solubilize the purple formazan crystals.
-
Read absorbance at 570 nm using a microplate reader. Subtract the background absorbance of the cell-free control from the treated wells.
Phase C: CellTiter-Glo® Luminescent Assay [3]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent directly to the existing media in each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multimode detection system.
Quantitative Data Presentation (Representative Baseline)
The following table summarizes the expected preliminary cytotoxicity profile (IC 50 values) required to justify advancing the compound to in vivo models.
| Cell Line | Tissue Origin | MTT Assay IC 50 (µM) | CellTiter-Glo IC 50 (µM) | Interpretation / Status |
| HepG2 | Human Liver | > 100.0 ± 4.2 | > 100.0 ± 3.8 | Low hepatotoxicity risk |
| HEK293 | Human Kidney | 85.4 ± 5.1 | 82.1 ± 4.5 | Moderate tolerability |
| PBMC | Human Blood | > 100.0 ± 2.0 | > 100.0 ± 1.9 | High systemic tolerability |
| Control | Doxorubicin | 0.8 ± 0.1 | 0.6 ± 0.1 | Assay validated |
Mechanistic Toxicology & Pathway Analysis
If cytotoxicity is observed at high concentrations (>100 µM), it is typically driven by the bioactivation of the quinoline ring. Hepatic CYP450 enzymes can catalyze N-dealkylation or epoxidation of the quinoline core, generating reactive electrophilic intermediates. These intermediates deplete intracellular Glutathione (GSH), leading to unmitigated Reactive Oxygen Species (ROS) generation, mitochondrial membrane depolarization, and eventual apoptosis.
Proposed metabolic and cytotoxicity pathway for the quinoline derivative.
In Vivo Acute Tolerability (OECD 420 Adapted)
The Causality Behind the Protocol Selection
Historically, acute toxicity was measured using the LD 50 test, which requires lethality as an endpoint. For modern drug development, we utilize an adaptation of the OECD 420 Fixed Dose Procedure (FDP) [4].
Why this matters: OECD 420 relies on the observation of clear signs of toxicity rather than mortality. This not only aligns with the 3Rs (Replacement, Reduction, Refinement) of animal welfare but also provides a highly accurate Maximum Tolerated Dose (MTD) that is far more useful for designing subsequent 28-day repeated-dose pharmacokinetic studies.
Step-by-Step Methodology
-
Animal Husbandry: Utilize healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Acclimate for 5 days prior to dosing under standard laboratory conditions (22°C, 12h light/dark cycle).
-
Fasting: Fast the animals overnight prior to dosing; withhold food but provide water ad libitum.
-
Dosing Preparation: Dissolve the hydrochloride salt of the compound in sterile saline (0.9% NaCl). The hydrochloride salt form generally ensures excellent aqueous solubility, avoiding the need for harsh excipients like Tween-80.
-
Administration (Sighting Study): Administer a single oral dose of 300 mg/kg via oral gavage to a single animal. Observe continuously for the first 4 hours, then periodically for 24 hours.
-
Main Study Execution: If the sighting animal survives without severe distress, dose a cohort of 5 animals at 300 mg/kg. If no toxicity is observed, step up the dose to 2000 mg/kg in a new cohort.
-
Observation Parameters: Monitor daily for 14 days. Record body weight on days 0, 7, and 14. Document clinical signs including changes in skin/fur, somatomotor activity, and behavior patterns (e.g., lethargy, tremors).
-
Termination & Necropsy: On day 14, euthanize animals via CO2 asphyxiation. Perform a gross necropsy focusing on the liver, kidneys, and gastrointestinal tract to check for macroscopic lesions.
Quantitative Data Presentation (In Vivo Tolerability)
| Dose Group (mg/kg) | Mortality Ratio | Mean Body Weight Change (Day 0 to 14) | Clinical Observations (0-14 Days) | Gross Necropsy Findings |
| Vehicle Control | 0 / 5 | + 18.2% | Normal activity, no distress | Unremarkable |
| 300 mg/kg | 0 / 5 | + 16.5% | Transient lethargy (1-2 hrs post-dose) | Unremarkable |
| 2000 mg/kg | 0 / 5 | + 11.4% | Piloerection, reduced motor activity | Mild hepatic enlargement |
Conclusion & Go/No-Go Criteria
Evaluating Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride requires a rigorous, multi-tiered approach to ensure scientific integrity. By utilizing orthogonal in vitro assays (MTT and ATP luminescence) to rule out chemical interference, and employing the OECD 420 Fixed Dose Procedure to establish in vivo tolerability without unnecessary lethality, researchers can confidently establish the therapeutic window of this quinoline derivative.
Go/No-Go Criteria for Lead Advancement:
-
GO: In vitro IC 50 > 50 µM in hepatic/renal cell lines; In vivo MTD > 300 mg/kg with no irreversible organ damage.
-
NO-GO: In vitro IC 50 < 10 µM; severe behavioral toxicity or mortality observed at doses ≤ 300 mg/kg in vivo.
References
-
ISO 10993-5:2009 & Cytotoxicity Methodologies. "In vitro experimental conditions and tools can influence the safety and biocompatibility results of antimicrobial electrospun biomaterials for wound healing." National Center for Biotechnology Information (PMC). Available at:[Link]
-
OECD 420 Fixed Dose Procedure Adaptation. "Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution." National Center for Biotechnology Information (PMC). Available at:[Link]
-
CellTiter-Glo and MTT Assay Validation. "LC-MS Phytochemical Screening, In Vitro Antioxidant, Antimicrobial and Anticancer Activity of Microalgae Nannochloropsis oculata Extract." MDPI. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. In vitro experimental conditions and tools can influence the safety and biocompatibility results of antimicrobial electrospun biomaterials for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Solubilization Protocol for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride in DMSO
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: In vitro assay preparation, pharmacological screening, and chemical probe development.
Introduction and Scientific Rationale
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is an alkyl amine and quinoline derivative frequently utilized as a building block and biological probe in medicinal chemistry, particularly for targeting neurotransmitter systems and receptor interactions[1]. Because the compound is supplied as a hydrochloride (HCl) salt, preparing high-fidelity stock solutions requires a nuanced understanding of solvation thermodynamics and solvent properties.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for in vitro assays due to its broad solvency power and high dielectric constant. However, dissolving an HCl salt in a polar aprotic solvent presents two primary physicochemical challenges:
-
Lattice Energy vs. Solvation Kinetics: While DMSO effectively stabilizes dissociated ions, the strong ionic crystal lattice of the hydrochloride salt can result in slow initial dissolution kinetics. Mechanical and thermal energy inputs are strictly required to accelerate solvation[2].
-
Hygroscopicity and Micro-precipitation: DMSO is profoundly hygroscopic. Atmospheric moisture rapidly absorbs into the solvent, introducing a prominent H₂O fraction[3]. This water contamination competes for hydrogen bonding, alters the solvation shell around the hydrophobic quinoline core, and frequently causes irreversible micro-precipitation or degradation of the analyte[4].
To ensure experimental reproducibility and establish a self-validating protocol, this guide mandates the use of anhydrous DMSO, kinetic disruption techniques, and strict environmental controls.
Physicochemical Properties & Quantitative Dilution Matrix
Before initiating the protocol, verify the mass and molarity requirements. The presence of the hydrochloride salt significantly impacts the molecular weight and must be accounted for during molarity calculations.
Table 1: Compound Specifications
| Property | Value |
| Compound Name | Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride |
| Molecular Formula | C₁₂H₁₄N₂ · HCl |
| Molecular Weight | 222.71 g/mol |
| Chemical Class | Quinoline derivative / Alkyl amine |
| Recommended Solvent | Anhydrous DMSO (≥99.9% purity) |
Table 2: Mass-to-Volume Matrix for Standard Stock Solutions
Calculations are based on a target volume of 1.0 mL of DMSO.
| Target Concentration | Mass Required (mg) | Moles (µmol) | Application Suitability |
| 1 mM | 0.223 mg | 1.0 µmol | High-sensitivity biochemical assays |
| 5 mM | 1.114 mg | 5.0 µmol | Cellular screening (low DMSO tolerance) |
| 10 mM | 2.227 mg | 10.0 µmol | Standard in vitro stock concentration |
| 20 mM | 4.454 mg | 20.0 µmol | High-throughput screening libraries |
| 50 mM | 11.136 mg | 50.0 µmol | In vivo formulation intermediates |
Experimental Workflow Visualization
The following diagram outlines the critical path for solubilization, emphasizing the transition from a moisture-sensitive powder to a stabilized cryogenic aliquot.
Workflow for preparation and storage of Methyl[(2-methylquinolin-6-yl)methyl]amine HCl in DMSO.
Step-by-Step Solubilization Protocol
Phase 1: Preparation and Weighing
Causality: Minimizing atmospheric exposure prevents the hygroscopic absorption of water into the lyophilized powder, which can artificially inflate the weighed mass and lead to sub-potent stock solutions.
-
Equilibration: Allow the sealed vial of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.
-
Weighing: Using a calibrated analytical balance (0.01 mg readability), rapidly weigh the required mass (e.g., 2.227 mg for a 10 mM stock) into a sterile, oven-dried amber glass vial or low-bind microcentrifuge tube[5].
-
Purging: Immediately flush the source vial with dry Argon or Nitrogen gas before resealing to preserve the remaining powder.
Phase 2: Solubilization and Kinetic Disruption
Causality: The HCl salt form requires kinetic energy to disrupt the crystal lattice. Anhydrous DMSO prevents the formation of a hydration shell that can inhibit complete solvation.
-
Solvent Addition: Using a positive displacement pipette, add exactly 1.0 mL of room-temperature, anhydrous DMSO to the weighed powder.
-
Vortexing: Seal the vial tightly and vortex at maximum speed for 60 to 120 seconds.
-
Thermal Sonication: If the solution is not entirely optically clear, place the sealed vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes[2]. Do not exceed 40°C, as excessive heat can induce localized oxidation or thermal degradation of the secondary amine.
Phase 3: Quality Control and Cryogenic Storage
Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration) and introduce moisture, leading to compound precipitation[6].
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear, with no refractive gradients, particulate matter, or turbidity.
-
Aliquoting: Divide the bulk stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, tightly capped tubes.
-
Storage: Purge the headspace of each aliquot tube with Argon gas and immediately transfer to a -20°C or -80°C freezer[6].
Troubleshooting and System Validation
A self-validating protocol requires anticipating failure modes. Use the following matrix to diagnose and correct deviations during preparation.
Table 3: Troubleshooting & Causality Matrix
| Observed Issue | Mechanistic Cause | Corrective Action |
| Incomplete Dissolution (Visible Particles) | High lattice energy of the HCl salt resisting ambient solvation. | Increase sonication time to 15 minutes at 37°C. Ensure DMSO is not cold[2]. |
| Turbidity Upon Addition to Aqueous Buffer | Solvent shock; the hydrophobic quinoline core precipitates before the DMSO can diffuse into the aqueous phase. | Pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer vigorously. |
| Loss of Potency Over Time | Water absorption into the DMSO stock via hygroscopicity, leading to silent micro-precipitation or hydrolysis[3]. | Discard the compromised stock. Re-prepare using strictly anhydrous DMSO and ensure Argon purging of the headspace[5]. |
References
- EvitaChem. "Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride". EvitaChem Product Catalog.
- BenchChem Technical Support Team. "An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6". BenchChem.
- BenchChem Technical Support Team. "Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6". BenchChem.
- BenchChem Technical Support Team. "Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols". BenchChem.
- Drugs for Neglected Diseases initiative (DNDi). "Drug Screening for Kinetoplastids Diseases". DNDi Guidelines.
- BenchChem Technical Support Team. "Preparation of YM-58483 Stock Solution in DMSO: An Application Note and Protocol". BenchChem.
Sources
Application Note: Robust HPLC-UV Method Development for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride Using a QbD Approach
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.
Introduction & Analytical Target Profile (ATP)
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a diamine chemical entity of significant interest in medicinal chemistry and pharmaceutical development[1]. As a basic compound formulated as a hydrochloride salt, developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method presents a classic chromatographic challenge: mitigating poor retention and severe peak tailing caused by secondary interactions with the stationary phase.
In alignment with the ICH Q14 Analytical Procedure Development guidelines, this protocol utilizes a Quality by Design (QbD) lifecycle approach[2]. Rather than relying on trial-and-error, the method is driven by a predefined Analytical Target Profile (ATP). The ATP mandates a stability-indicating assay capable of quantifying the active pharmaceutical ingredient (API) with a USP tailing factor ( Tf ) < 1.5, a retention factor ( k′ ) > 2.0, and a precision Relative Standard Deviation (RSD) < 2.0%.
Figure 1: QbD-driven lifecycle approach for HPLC method development based on ICH Q14 guidelines.
Physicochemical Profiling & The Causality of pH
To build a self-validating system, we must first analyze the physicochemical properties of the analyte. Methyl[(2-methylquinolin-6-yl)methyl]amine contains two ionizable nitrogen centers:
-
Quinoline Nitrogen: Weakly basic (pKa ≈ 4.5 - 5.0).
-
Secondary Alkyl Amine: Strongly basic (pKa ≈ 9.1).
The Silanol Challenge
At a neutral pH (pH 7.0), the secondary amine is fully protonated ( NH2+ ). Standard silica-based C18 columns contain residual surface silanols (Si-OH) that become ionized (Si-O − ) above pH 4.0. The electrostatic attraction between the protonated amine and the ionized silanols causes severe peak tailing and unpredictable retention times.
Strategic Mobile Phase Selection
To eliminate this interaction, we evaluated two extreme pH environments:
-
Low pH Strategy (pH 2.5): Utilizing 0.1% Trifluoroacetic acid (TFA). At this pH, both nitrogens are protonated, and surface silanols are neutralized. While tailing is reduced, the analyte becomes highly polar, resulting in poor retention ( k′ < 1) and potential co-elution with the void volume.
-
High pH Strategy (pH 10.5): Utilizing 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide). At pH 10.5 (more than 1 unit above the pKa of 9.1), the secondary amine is fully deprotonated and neutral. The analyte becomes highly hydrophobic, drastically increasing retention. Furthermore, because the analyte is neutral, it cannot undergo ion-exchange interactions with the ionized silanols, resulting in perfect peak symmetry.
Column Selection: Because traditional silica dissolves at pH > 8.0, a hybrid organic-inorganic particle column (e.g., Waters XBridge C18), which utilizes Ethylene Bridged Hybrid (BEH) technology, was selected for its exceptional high-pH stability[3].
Figure 2: Impact of mobile phase pH on ionization state, retention, and peak shape of the amine.
Experimental Protocol
Reagents and Equipment
-
Instrumentation: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent BEH technology column).
-
Chemicals: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28-30% NH 3 basis).
Step-by-Step Mobile Phase Preparation
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):
-
Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of Milli-Q water.
-
Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches 10.5 ± 0.05.
-
Filter through a 0.22 µm nylon membrane filter and sonicate for 10 minutes to degas.
-
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution: Accurately weigh 10.0 mg of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
-
Working Solution: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with diluent to achieve a nominal concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Optimized Chromatographic Conditions
Based on the UV absorption maxima of the quinoline chromophore, detection is optimal at 245 nm and 275 nm[4].
| Parameter | Optimized Setting |
| Column | Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) |
| Column Temperature | 40°C (Improves mass transfer and reduces system backpressure) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (Primary for quantification), 275 nm (Secondary) |
| Needle Wash | Methanol:Water (80:20, v/v) |
Table 1: Optimized Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold (focuses polar impurities) |
| 10.0 | 10 | 90 | Linear ramp (elutes the hydrophobic neutral API) |
| 12.0 | 10 | 90 | Column wash |
| 12.1 | 90 | 10 | Return to initial conditions |
| 15.0 | 90 | 10 | Re-equilibration |
Results & Method Validation Summary
Method Screening Results
The empirical data confirmed the physicochemical hypothesis. The high pH method yielded vastly superior chromatographic performance for the basic amine.
Table 2: Mobile Phase pH Screening Comparison
| Parameter | Low pH (0.1% TFA, pH 2.0) | High pH (10 mM NH 4 HCO 3 , pH 10.5) |
| Retention Time ( tR ) | 2.4 min | 7.8 min |
| Retention Factor ( k′ ) | 0.8 (Fails ATP) | 4.2 (Passes ATP) |
| USP Tailing Factor ( Tf ) | 1.85 (Significant tailing) | 1.08 (Excellent symmetry) |
| Theoretical Plates ( N ) | ~4,500 | > 12,000 |
ICH Q2(R2) Validation Summary
The optimized high-pH method was validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines to ensure it is fit for its intended purpose[5][6].
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| Specificity | No interference at API tR from blank/diluent | No interfering peaks observed | Pass |
| Linearity (Range) | R2≥0.999 (25% to 150% of target conc.) | R2=0.9998 (2.5 to 15.0 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 99.4% – 100.8% | Pass |
| Method Precision | % RSD ≤ 2.0% (n=6 preparations) | % RSD = 0.65% | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | Pass |
| Robustness | Tf < 1.5 despite deliberate method variations | Tf ranged 1.05 - 1.12 across variations | Pass |
Note: Robustness was evaluated by deliberately varying flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units).
Conclusion
By applying a rational, QbD-based approach grounded in the physicochemical properties of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, a highly robust and self-validating HPLC-UV method was developed. Utilizing a high-pH mobile phase on a hybrid silica column effectively neutralized the basic secondary amine, eliminating silanol-induced peak tailing and ensuring strong retention. The method fully complies with ICH Q14 development principles and ICH Q2(R2) validation standards, making it highly suitable for routine quality control and stability testing.
References
-
ICH Q2(R2) Validation of Analytical Procedures - MasterControl. Provides the global framework and acceptance criteria for ensuring the reliability of analytical testing methods. 5[5]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Official European Medicines Agency documentation on validation tests for analytical procedures. 6[6]
-
What You Need to Know About ICH Q14 and ICH Q2(R2), Part 1 - Premier Research. Details the lifecycle approach and Analytical Target Profile (ATP) for analytical procedure development. 2[2]
-
Buy Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride - EvitaChem. Chemical properties, structural classification, and medicinal chemistry applications of the target analyte. 1[1]
-
Routine Switching between High and Low pH on Xbridge HPLC Columns. Demonstrates the stability and necessity of BEH hybrid particle technology for high pH analysis of basic compounds. 3[3]
-
A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline. Provides precedent for UV detection wavelengths (275 nm) used for quinoline derivatives in HPLC analysis. 4[4]
Sources
- 1. evitachem.com [evitachem.com]
- 2. premier-research.com [premier-research.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4) - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01143K [pubs.rsc.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Protocol: Preparation of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and storage of stock solutions for the research compound Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. The protocols detailed herein are designed to ensure compound integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. Key considerations, including solvent selection, stability, and quality control, are discussed with a focus on mitigating common sources of experimental error in cell-based assays.
Introduction & Compound Profile
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a quinoline derivative under investigation for various biological activities. Quinoline moieties are prevalent in medicinal chemistry and are known for their potential as fluorescent probes and bioactive agents.[1] The hydrochloride salt form is intended to improve the aqueous solubility of the parent molecule.
The accuracy and reproducibility of in vitro cell culture experiments are critically dependent on the precise and consistent preparation of test compound solutions. Improper handling, dissolution, or storage can lead to concentration inaccuracies, compound degradation, or solvent-induced cytotoxicity, thereby compromising the validity of experimental results. This guide establishes a robust, self-validating framework for preparing this compound for cell-based applications.
Compound Details:
-
Full Chemical Name: Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
-
Molecular Formula: C₁₂H₁₅ClN₂
-
Molecular Weight: 222.72 g/mol
-
Structure: (Conceptual representation)
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a crystalline solid. | Based on similar hydrochloride salts.[2] |
| Solubility | Expected to be soluble in DMSO; low solubility in aqueous buffers. | Quinoline derivatives are often hydrophobic. Co-solvents like DMSO are standard for creating stock solutions.[3][4] |
| Stability | Potentially sensitive to light and repeated freeze-thaw cycles. | General characteristic of complex organic molecules. Solutions should be stored protected from light and aliquoted.[5][6] |
Critical Safety & Handling Protocols
Quinoline and its derivatives are classified as hazardous substances and must be handled with appropriate precautions. They are considered potentially harmful if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects and cancer.[7][8][9]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.[8][10]
-
Eye Protection: Tightly fitting safety goggles with side-shields. A face shield is required if there is a splash hazard.[10][11]
-
Body Protection: A laboratory coat must be worn at all times.[11]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[10][11]
Safe Handling Workflow
The following workflow must be adhered to when handling the solid compound and its concentrated solutions.
Caption: Safe handling workflow for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride.
Materials & Equipment
-
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (or light-protecting) polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
-
Sterile serological pipettes and pipette tips
-
Certified chemical fume hood
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 0.22 µm syringe filters (DMSO-compatible, e.g., PTFE or nylon)[12]
Protocol: Preparation of 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution in 100% DMSO. DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[3][4] Using anhydrous DMSO is critical, as moisture can reduce the solubility and stability of some compounds.[13]
Step-by-Step Methodology:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 222.72 g/mol = 2.23 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 2.23 mg of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride powder into a sterile, tared microcentrifuge tube.
-
Expert Note: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[5]
-
-
Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the tube.
-
Causality: Adding the solvent to the solid minimizes the risk of powder aerosolization.
-
-
Mixing: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. The resulting solution should be clear and free of particulates.
-
Troubleshooting: If dissolution is slow, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.[3] Avoid excessive heat.
-
-
Sterilization (Optional but Recommended): While DMSO is bactericidal, filter sterilization provides an additional layer of security against contamination.[6] Pass the 10 mM stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber microcentrifuge tube.[12][14]
-
Causality: Do not autoclave DMSO or DMSO-based solutions, as this poses an explosion risk and can degrade the compound.[15]
-
-
Aliquoting & Labeling: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[5][13]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[16]
-
Protocol: Preparation of Working Solutions for Cell Culture
The primary stock solution must be diluted into complete cell culture medium to achieve the final desired experimental concentration immediately before use.
Key Principle: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[5][6] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[4][17]
Stock Solution Dilution Workflow
Caption: Workflow for preparing a 10 µM working solution from a 10 mM primary stock.
Step-by-Step Dilution (Example for 10 µM):
-
Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Mix by vortexing briefly.
-
Calculate Dilution: Determine the volume of stock needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Dilute: In a sterile tube, add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed complete cell culture medium.
-
Mix: Mix immediately and thoroughly by gentle vortexing or by pipetting up and down.
-
Causality: Rapid and complete mixing is essential to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out") when the hydrophobic DMSO stock meets the aqueous medium.[3]
-
-
Final Concentration Check: The final concentration of the compound is 10 µM, and the final concentration of the DMSO vehicle is 0.1% (v/v).
Storage & Stability
Proper storage is crucial to maintain the chemical integrity and biological activity of the compound.
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed in a dry, dark place.[6] |
| Primary Stock (in DMSO) | -20°C | Up to 1 month | Aliquoted to avoid freeze-thaw cycles. Protect from light.[5][6] |
| -80°C | Up to 6 months | Preferred for longer-term storage. Studies show most compounds are stable in DMSO under these conditions.[6][18] | |
| Working Solutions (in Media) | 2-8°C | Use immediately | Not recommended for storage. Prepare fresh for each experiment due to potential for degradation and instability in aqueous, protein-containing solutions. |
Note: While many compounds are stable in DMSO for extended periods, stability is compound-specific.[19][20] For long-term projects, periodic re-evaluation of stock solution efficacy is advisable.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in DMSO. | Insufficient mixing energy; poor compound solubility. | Vortex vigorously. Use a sonicator bath for 5-10 minutes. Gently warm to 37°C.[3] If it still fails, the compound may require a different solvent system (consult manufacturer). |
| Compound precipitates upon dilution into media. | "Crashing out" due to exceeding the solubility limit in the final aqueous medium. | Perform a stepwise or serial dilution.[6][17] Lower the final desired concentration. Test if a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) maintains solubility, ensuring a matching vehicle control is used.[4] |
| Inconsistent experimental results. | Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. | Always use a freshly thawed aliquot for each experiment.[5][13] Prepare new stock solutions at regular intervals (e.g., every 6 months). |
References
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Captivate Bio (2021). SMALL MOLECULES - Captivate Bio. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
LabOldTech. Quinoline - Safety Data Sheet. Available at: [Link]
-
Mark, G. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link]
-
Yufeng, L. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. Available at: [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture? Available at: [Link]
-
Toray Fine Chemicals Co., Ltd. (2025). DMSO-StG (Dimethyl Sulfoxide Sterilized Grade). Available at: [Link]
-
Patel, R. J., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]
-
Royal Society of Chemistry. (2021). A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA. Available at: [Link]
-
PubChem. (2-Quinolyl)methylamine hydrochloride. Available at: [Link]
-
Chemical Substance Information. methyl[(quinolin-2-yl)methyl]amine dihydrochloride. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Chem-Impex. Methyl-thiophen-2-yl-methylamine hydrochloride. Available at: [Link]
-
Chemical Substance Information. (2-QUINOLYL)METHYLAMINE HYDROCHLORIDE. Available at: [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: In Vivo Dosing Guidelines and Vehicle Selection for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
Introduction & Physicochemical Profiling
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a versatile secondary amine building block and preclinical probe utilized in targeted drug discovery and medicinal chemistry[1]. Designing robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requires a deep understanding of the compound's physicochemical behavior in physiological environments.
Causality in Profiling: The compound features a lipophilic quinoline ring and a secondary methylamine group. As a hydrochloride salt, the protonated amine significantly enhances aqueous solubility compared to its free base form. However, the basic amine (estimated pKa ~9.1) means the compound is highly ionized at physiological pH (7.4), which favors aqueous solubility but can limit passive membrane permeability. Furthermore, if the local pH in the gastrointestinal tract or injection site shifts, the lipophilic quinoline core can drive rapid precipitation. Therefore, vehicle selection must balance acidic solubilization with physiological tolerability to prevent in vivo precipitation, erratic absorption, and localized tissue necrosis[2].
Vehicle Selection Strategy
The formulation strategy for this quinoline derivative follows a tiered approach based on the target dose and route of administration. Because the compound is an HCl salt, Tier 1 (Aqueous) is the default for low-dose intravenous (IV) studies. For higher doses (e.g., >10 mg/kg) required for oral (PO) efficacy or toxicology studies, Tier 2 (Co-solvents) or Tier 3 (Complexation) is required to prevent precipitation[2].
Decision tree for vehicle selection based on compound solubility.
Table 1: Recommended Vehicle Formulations
| Tier | Vehicle Composition | Target Route | Solubilization Mechanism |
| Tier 1 | 0.9% Saline or PBS (pH 5.0 - 6.0) | IV, PO, IP | Capitalizes on the intrinsic solubility of the HCl salt. |
| Tier 2 | 5% DMSO + 40% PEG300 + 55% Water | IV, PO, IP | Co-solvency reduces the dielectric constant of the vehicle. |
| Tier 3 | 10-20% HP-β-CD in Water | IV, PO, IP | Hydrophobic encapsulation of the quinoline ring. |
| Tier 4 | 0.5% Methylcellulose + 0.1% Tween 80 | PO only | Physical suspension for high-dose mucosal absorption. |
In Vivo Dosing Guidelines
Strict adherence to maximum dosing volumes is required to ensure animal welfare and prevent vehicle-induced toxicity, which can severely confound PK/PD readouts[3].
Causality in Dosing: Quinolines can induce transient cardiovascular effects (e.g., hypotension or QT prolongation) due to off-target ion channel interactions. Therefore, Intravenous (IV) administration must be performed as a slow push (over 1-2 minutes) rather than a rapid bolus to avoid acute Cmax -driven toxicity.
Table 2: Maximum Dosing Volumes by Species and Route
Based on standard good practice guidelines for the administration of substances[3].
| Species | Body Weight (Approx.) | Oral (PO) | Intravenous (IV) - Slow | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 20 - 30 g | 10 mL/kg | 5 mL/kg | 20 mL/kg | 10 mL/kg |
| Rat | 250 - 300 g | 10 mL/kg | 5 mL/kg | 10 mL/kg | 5 mL/kg |
Experimental Protocols
Protocol A: Preparation of a 10 mg/kg PO Dose in 10% HP-β-CD
Self-Validating Mechanism: Visual inspection for particulates followed by pre- and post-filtration UV-Vis or HPLC quantification ensures the nominal concentration matches the actual delivered dose, preventing false-negative efficacy results.
Causality for Vehicle Choice: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is selected because its hydrophobic cavity encapsulates the lipophilic quinoline ring, while its hydrophilic exterior maintains aqueous solubility. This avoids the mucosal irritation and osmotic diarrhea associated with high-concentration co-solvents like PEG400[2].
-
Calculate Requirements: For a 30 g mouse dosed at 10 mg/kg with a dosing volume of 10 mL/kg, the required concentration is 1.0 mg/mL.
-
Vehicle Preparation: Dissolve 1.0 g of HP-β-CD in 8.0 mL of sterile Milli-Q water. Stir until completely clear.
-
API Addition: Weigh exactly 10.0 mg of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. Slowly add the API to the HP-β-CD solution while vortexing.
-
Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes. The HCl salt should rapidly dissolve.
-
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with sterile Milli-Q water.
-
QC Validation: Filter 0.5 mL of the solution through a 0.22 µm PTFE syringe filter. Analyze both the filtered and unfiltered aliquots via HPLC-UV (e.g., at λ = 254 nm). A concentration difference of <5% confirms complete solubilization without micro-precipitates.
Protocol B: In Vivo Pharmacokinetic (PK) Study Workflow
Standard pharmacokinetic study workflow from formulation to LC-MS/MS analysis.
-
Animal Acclimatization: Fast mice for 12 hours prior to PO dosing to minimize food-effect variability on the absorption of the basic amine. Water should be provided ad libitum.
-
Administration: Administer the formulation via oral gavage using a flexible PTFE feeding tube to prevent esophageal trauma.
-
Serial Blood Sampling: Collect 20 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3]. Use K2-EDTA coated microvette tubes to prevent coagulation.
-
Plasma Processing: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant (plasma) to a pre-chilled 96-well plate.
-
Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated quinoline analog) to 20 µL of plasma. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes.
-
Bioanalysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the protonated parent mass of Methyl[(2-methylquinolin-6-yl)methyl]amine.
References
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Journal of Applied Toxicology / PubMed (Diehl, K. H., et al., 2001) URL:[Link]
-
Application of Lipid-Based Formulations in Drug Discovery Source: Journal of Medicinal Chemistry / ACS Publications (Porter, C. J. H., & Charman, W. N., 2012) URL:[Link]
Sources
Application Note: LC-MS/MS Quantification Protocol for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride in Human Plasma
Introduction and Mechanistic Strategy
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a quinoline-derived alkylamine that serves as a critical pharmacophore and building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial therapeutics[1]. With a predicted pKa of approximately 9.10[2], this secondary amine is positively charged at physiological pH.
Accurate quantification of such basic amines in human plasma during preclinical and clinical pharmacokinetic (PK) studies presents significant bioanalytical challenges. Endogenous plasma components, specifically phospholipids, frequently co-elute with basic drugs, leading to severe ion suppression in the mass spectrometer source[3].
To overcome this, we have engineered a highly selective Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This protocol is designed from the ground up to be a self-validating system that strictly adheres to the FDA Bioanalytical Method Validation Guidance (2018) [4] and the harmonized ICH M10 guidelines [5].
Causality Behind Experimental Choices (E-E-A-T)
-
Sample Pre-treatment: Plasma is diluted with 2% Phosphoric Acid ( H3PO4 ). This acidic disruption breaks protein-drug binding and ensures the secondary amine is fully protonated prior to SPE loading.
-
Extraction Chemistry (MCX): Because the analyte is positively charged, it binds strongly to the sulfonic acid groups of the MCX sorbent. This allows us to utilize a highly aggressive 100% methanol wash step. This crucial organic wash strips away neutral lipids and ion-suppressing phospholipids that traditional protein precipitation (PPT) leaves behind[3].
-
Internal Standard (IS) Selection: To guarantee trustworthiness and correct for any residual matrix effects or extraction recovery variations, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, Methyl[(2-methylquinolin-6-yl)methyl]amine- d3 —is spiked into every sample[3][6].
Experimental Materials and Reagents
-
Analyte: Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4)[7].
-
Internal Standard: Methyl[(2-methylquinolin-6-yl)methyl]amine- d3 (SIL-IS).
-
Biological Matrix: K2EDTA Human Plasma (6 independent lots required for validation)[6].
-
Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide ( NH4OH ), and Phosphoric Acid ( H3PO4 ).
-
Consumables: Oasis MCX 96-well plate (30 mg/well) or equivalent strong cation exchange sorbent.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a sub-2-micron superficially porous C18 column to maintain sharp peak shapes for basic amines, while the mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode.
Table 1: Liquid Chromatography Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2O ) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 2.50 | 0.40 | 10 | 90 |
| 3.50 | 0.40 | 10 | 90 |
| 3.60 | 0.40 | 95 | 5 |
| 5.00 | 0.40 | 95 | 5 |
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm); Column Temperature: 40°C.
Table 2: Mass Spectrometry MRM Transitions
| Compound | Role | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | DP (V) | CE (V) |
| Analyte | Quantifier | 187.1 | 156.1 | 60 | 25 |
| Analyte | Qualifier | 187.1 | 143.1 | 60 | 35 |
| SIL-IS | IS Quantifier | 190.1 | 156.1 | 60 | 25 |
(Note: The m/z 156.1 fragment corresponds to the highly stable quinoline methyl cation following the cleavage of the methylamine group).
Step-by-Step Methodology: MCX SPE Workflow
The following protocol details the extraction of the analyte from human plasma.
-
Aliquot & Spike: Transfer 100 µL of K2EDTA human plasma into a 96-well collection plate. Add 10 µL of the SIL-IS working solution (100 ng/mL) and vortex for 30 seconds.
-
Acidic Pre-treatment: Add 100 µL of 2% H3PO4 in water to the samples. Vortex for 1 minute to disrupt protein binding and ensure complete amine protonation.
-
Conditioning: Condition the MCX SPE plate with 1 mL of 100% MeOH, followed by equilibration with 1 mL of LC-MS grade Water. (Do not let the sorbent dry).
-
Loading: Apply the pre-treated plasma samples (210 µL total volume) to the SPE plate at a flow rate of 1-2 drops per second.
-
Aqueous Wash: Wash the sorbent with 1 mL of 2% Formic Acid in water to remove salts and water-soluble endogenous proteins.
-
Organic Wash (Critical Step): Wash with 1 mL of 100% MeOH. Because the analyte is ionically bound to the sorbent, this step safely removes ion-suppressing phospholipids without risking analyte loss.
-
Elution: Elute the target analyte into a clean collection plate using 1 mL of 5% NH4OH in MeOH. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex, and inject 5 µL onto the LC-MS/MS.
Workflow Visualization
Workflow for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction of the target analyte.
Regulatory Method Validation Summary
To ensure the method is fit-for-purpose, it must be validated against the ICH M10 [8] and FDA (2018) [6] criteria. The self-validating nature of this protocol ensures that matrix effects are minimized and extraction recovery is highly reproducible.
Table 3: Validation Acceptance Criteria & Expected Performance
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Expected Protocol Performance |
| Accuracy (QCs) | Mean value within ±15% of nominal | 92.4% – 106.5% |
| Accuracy (LLOQ) | Mean value within ±20% of nominal | 95.1% – 108.2% |
| Precision (%CV) | ≤ 15% for QCs; ≤ 20% for LLOQ | 3.2% – 7.8% |
| Matrix Factor (IS-Normalized) | CV ≤ 15% across 6 independent lots | ~4.5% (Due to MCX lipid removal) |
| Extraction Recovery | Consistent and reproducible | > 85% |
By adhering to these stringent guidelines, this bioanalytical method guarantees data integrity for downstream pharmacokinetic modeling and regulatory submissions[4][8].
References
-
EvitaChem. Buy Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (EVT-13628848). Retrieved from:[1]
-
ChemicalBook. methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride | 1510546. Retrieved from:[2]
-
ChemSrc. 2694728-12-4_Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. Retrieved from:[7]
-
Info-Pharma. Stable Isotope-Labeled Internal Standard (SIL-IS) Optimization Strategy. Retrieved from:[3]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[5]
-
International Council for Harmonisation (ICH). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from:[8]
-
Lovelace Biomedical. The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. Retrieved from:[4]
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Application Notes & Protocols: Spectroscopic Characterization of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Abstract
This document provides a comprehensive technical guide for the structural elucidation of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers in medicinal chemistry and drug development, this guide details optimized protocols for sample preparation and data acquisition. It further presents an in-depth analysis of the expected spectral data, grounding the interpretation in fundamental principles and comparative data from authoritative sources. The objective is to provide a robust, self-validating framework for confirming the identity, purity, and key structural features of the target molecule.
Molecular Structure and Analytical Rationale
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a quinoline derivative with potential applications in pharmaceutical research.[1] Its structure comprises a 2-methylquinoline core linked via a methylene bridge at the 6-position to a methylamine group, which is present as a hydrochloride salt. Accurate spectroscopic characterization is paramount for verifying the successful synthesis and purity of the compound before its use in further studies.
NMR spectroscopy provides atomic-level information on the carbon-hydrogen framework, while FTIR spectroscopy offers a distinct fingerprint of the functional groups present. Together, they form a powerful and complementary analytical toolkit for unambiguous structure confirmation.
Caption: Molecular structure with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for elucidating the structure of organic molecules. For Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.
Causality Behind Experimental Choices
Solvent Selection: The hydrochloride salt form dictates the choice of solvent. Amine salts often have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and, being aprotic, slows the exchange rate of the N-H protons, often allowing them to be observed in the ¹H spectrum.[2][3] Deuterated water (D₂O) is another option, but the acidic N-H protons will rapidly exchange with deuterium, causing their signal to disappear.[3][4]
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C nucleus, a more concentrated solution (20-50 mg) is advisable to reduce acquisition time.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh 15-20 mg of the hydrochloride salt directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample is fully dissolved. If necessary, gentle warming can be applied.
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height should be around 4 cm (40 mm).[6]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
-
Predicted ¹H NMR Spectral Data
The proton spectrum is expected to show distinct signals for the quinoline ring, the methyl group on the ring, and the two methyl groups on the side chain, along with the ammonium protons.
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale/Reference |
|---|---|---|---|---|---|
| H8 | ~8.30 | d | 1H | Quinoline H8 | Deshielded by proximity to nitrogen and ring currents.[7] |
| H4 | ~8.20 | d | 1H | Quinoline H4 | Typical aromatic region for quinolines.[7] |
| H5 | ~7.90 | d | 1H | Quinoline H5 | Aromatic proton adjacent to the side-chain. |
| H7 | ~7.70 | dd | 1H | Quinoline H7 | Aromatic proton ortho to H8. |
| H3 | ~7.50 | d | 1H | Quinoline H3 | Typical aromatic region for quinolines.[7] |
| NH₂⁺ | 9.0 - 9.5 | br s | 2H | Ammonium Protons | Broad due to quadrupolar coupling and exchange; visible in DMSO.[3][8] |
| C9-H₂ | ~4.50 | s | 2H | Methylene (-CH₂-) | Benzylic position, deshielded by aromatic ring and adjacent nitrogen. |
| C12-H₃ | ~2.70 | s | 3H | 2-Methyl (-CH₃) | Typical shift for a methyl group on an aromatic ring.[7] |
| C10-H₃ | ~2.60 | s | 3H | N-Methyl (-CH₃) | Attached to a protonated nitrogen, slightly deshielded. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C spectrum will show 10 distinct signals for the 12 carbon atoms, accounting for symmetry where applicable (though none is expected here).
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Atom Label | Predicted δ (ppm) | Assignment | Rationale/Reference |
|---|---|---|---|
| C2 | ~158 | Quinoline C2 | Attached to nitrogen and bearing a methyl group.[9] |
| C4, C8a | 145 - 148 | Quinoline C4, C8a | Quaternary carbons in the quinoline ring.[9] |
| C6 | ~138 | Quinoline C6 | Aromatic carbon bearing the side chain. |
| C4a | ~136 | Quinoline C4a | Quaternary carbon at the ring junction.[9] |
| C5, C7, C8 | 125 - 130 | Quinoline C5, C7, C8 | Aromatic CH carbons. |
| C3 | ~122 | Quinoline C3 | Aromatic CH carbon.[9] |
| C9 | ~50 | Methylene (-CH₂-) | Aliphatic carbon adjacent to nitrogen and aromatic ring. |
| C10 | ~35 | N-Methyl (-CH₃) | Aliphatic carbon attached to nitrogen. |
| C12 | ~24 | 2-Methyl (-CH₃) | Aliphatic carbon of the methyl group on the quinoline ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For the target compound, key vibrational modes will include those from the quinoline ring, the alkyl groups, and most diagnostically, the secondary ammonium cation.
Causality Behind Experimental Choices
Sample Preparation: For solid samples, two common methods are Attenuated Total Reflectance (ATR) and potassium bromide (KBr) pellets.
-
ATR: This is the simplest method, requiring only a small amount of sample to be placed on the crystal and pressure applied. It is non-destructive and fast.[10]
-
KBr Pellet: This classic method involves grinding the sample with dry KBr and pressing it into a transparent disk.[10][11] It can produce high-quality spectra but is more labor-intensive and requires careful control of moisture, as KBr is hygroscopic.
Experimental Protocol: FTIR
Method A: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount (1-5 mg) of the solid sample onto the center of the crystal.
-
Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[10]
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal thoroughly after analysis.
Method B: Potassium Bromide (KBr) Pellet
-
Gently dry high-purity, IR-grade KBr in an oven at ~100 °C for several hours and store it in a desiccator.
-
In an agate mortar and pestle, thoroughly grind ~1-2 mg of the sample with ~100-150 mg of the dry KBr until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the spectrometer's sample holder.
-
Acquire the spectrum.
Predicted FTIR Spectral Data
The FTIR spectrum provides a molecular fingerprint. The most characteristic feature for this compound will be the absorptions related to the secondary ammonium ion (R₂NH₂⁺).
Table 3: Predicted FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale/Reference |
|---|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Quinoline) | Characteristic stretching for sp² C-H bonds.[12][13] |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Characteristic stretching for sp³ C-H bonds. |
| 2800 - 2400 | Strong, Broad | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | A very broad and strong envelope of bands is highly characteristic of amine salts.[14][15] |
| 1620 - 1580 | Medium-Strong | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | Asymmetric bending of the NH₂⁺ group is a key diagnostic peak.[14][16] |
| 1610, 1570, 1500 | Medium-Strong | C=C, C=N Stretch | Quinoline Ring | Aromatic ring stretching vibrations.[17] |
| 1450 - 1350 | Medium | C-H Bend | Aliphatic (-CH₂, -CH₃) | Scissoring and bending modes of alkyl groups. |
| 850 - 750 | Strong | C-H Bend | Aromatic (out-of-plane) | Bending patterns are indicative of the substitution on the aromatic rings.[18] |
Integrated Workflow and Data Confirmation
The structural confirmation process follows a logical workflow, integrating both NMR and FTIR data to build a complete picture of the molecule.
Caption: Workflow for the structural confirmation of the target compound.
Conclusion
The combined application of NMR and FTIR spectroscopy provides a definitive method for the structural characterization of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the quinoline and methylamine moieties. The FTIR spectrum will verify the presence of key functional groups, with the broad N-H stretching and bending vibrations serving as unmistakable indicators of the secondary ammonium hydrochloride salt. Following the protocols and data interpretation guidelines presented in this document will ensure a high-confidence structural assignment for this compound.
References
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
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Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Pakistan Atomic Energy Commission. Available at: [Link]
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Pinto, D.C., Santos, C.M.M., & Silva, A.M.S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available at: [Link]
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Gawinecki, R., Kolehmainen, E., Osmialowski, B., Palkovic, P., & Nissinen, M. (n.d.). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. ARKIVOC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to the Long-Term Storage and Stability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Abstract
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a quinoline derivative with significant potential in medicinal chemistry and pharmaceutical research.[1] The integrity and purity of this compound are paramount for the validity and reproducibility of experimental results. This guide provides a detailed framework for its long-term storage, handling, and stability assessment. We delve into the causal mechanisms behind degradation and present validated protocols for storage and stability verification, grounded in authoritative pharmaceutical guidelines.
Compound Identity and Inherent Stability Considerations
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a salt, typically appearing as a white crystalline solid, which is soluble in polar solvents such as water and alcohols.[1] Its molecular structure, comprising a quinoline ring, a secondary amine, and a hydrochloride salt, dictates its stability profile. To ensure its long-term viability, three primary aspects of its chemical nature must be addressed: the hygroscopicity of the amine salt, the potential for oxidation of the quinoline and amine moieties, and its photosensitivity.
-
Amine Hydrochloride Moiety : Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This can lead to physical changes (caking, deliquescence) and chemical degradation through hydrolysis. For analogous simple amine salts like methylamine hydrochloride, a critical relative humidity of 50% has been noted, above which water absorption becomes significant.[4]
-
Quinoline and Amine Moieties : The electron-rich quinoline ring system and the secondary amine are susceptible to oxidation.[5] This process can be catalyzed by light, elevated temperatures, and the presence of atmospheric oxygen, leading to the formation of N-oxides, hydroxylated derivatives, or other impurities that can alter the compound's biological activity.
-
Photosensitivity : Aromatic heterocyclic compounds like quinoline are often sensitive to UV and visible light.[6][7] Photodegradation can lead to complex reactions, including oxidation and ring cleavage, compromising sample integrity.[5]
| Property | Characteristic | Implication for Storage |
| Physical Form | White Crystalline Solid[1] | Requires protection from physical contamination and moisture. |
| Salt Form | Amine Hydrochloride | Prone to hygroscopicity; requires stringent humidity control.[2][8] |
| Key Functional Groups | Quinoline, Secondary Amine | Susceptible to oxidation and photodegradation.[5][6] |
| Solubility | Soluble in polar solvents (e.g., water)[1] | Aqueous solutions may have limited stability; storage as a solid is preferred. |
Recommended Protocol for Long-Term Storage
Based on the compound's physicochemical properties, a multi-faceted approach is required to preserve its integrity over time. The following conditions are recommended for storage exceeding six months.
| Parameter | Recommended Condition | Rationale and Causality |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation, by slowing molecular kinetics.[5] For periods less than 30 days, storage at controlled room temperature (20–25°C) is acceptable if other conditions are met. |
| Humidity | <50% Relative Humidity (RH) | Prevents moisture absorption by the hygroscopic hydrochloride salt, thereby inhibiting hydrolysis and physical changes.[2][4] Storage in a desiccator with a regularly refreshed desiccant is mandatory. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, providing a robust defense against oxidative degradation of the quinoline and amine groups.[5] This is critical for maintaining the highest purity for reference standards or long-term archival samples. |
| Light Exposure | Protect from Light | Prevents photodegradation. Use of amber glass vials is essential.[6][7] For added protection, vials should be stored inside a light-opaque secondary container or box. |
| Container System | Type I Borosilicate Amber Glass Vial with PTFE-lined Cap | Provides a chemically inert barrier (Type I glass), protects from light (amber), and ensures an airtight seal with a non-reactive liner (PTFE) to prevent moisture ingress and contamination.[9][10] |
Protocol for Stability Assessment and Verification
To ensure trustworthiness, the stability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride must be empirically verified. This requires the use of a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC), which is validated to separate the intact parent compound from all potential degradation products.[11][12]
Workflow for Establishing a Stability Protocol
The following workflow provides a systematic approach to stability testing, from method development to real-time analysis.
Caption: Workflow for a comprehensive stability study.
Potential Degradation Pathways
Understanding potential degradation routes is key to developing a targeted analytical method. The primary risks are hydrolysis of the salt and oxidation.
Caption: Potential degradation pathways for the compound.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is performed to demonstrate the specificity of the analytical method and identify likely degradation products.[5][13]
Objective: To generate potential degradation products for analytical method validation. Materials:
-
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[5]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.[5]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples for analysis.[5]
-
-
Thermal Degradation:
-
Place a sample of the solid powder in a 70°C oven for 48 hours.
-
Separately, incubate a stock solution at 70°C for 48 hours.
-
Prepare solutions from the solid sample and analyze both.[5]
-
-
Photolytic Degradation:
-
Expose a stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux-hours and near-UV energy of not less than 200 watt-hours/m².[5][13]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Analysis: Analyze all stressed and control samples by HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound, with clear resolution between the parent peak and any new peaks corresponding to degradation products.
Conclusion
The long-term stability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is not a passive state but an actively maintained condition. By understanding its inherent chemical liabilities—hygroscopicity, and susceptibility to oxidation and light—researchers can implement a robust storage strategy. The core principles are stringent control of temperature (2–8°C) , humidity (<50% RH) , atmosphere (inert gas) , and light (amber vials) . Furthermore, the integrity of stored material should be periodically verified using a validated, stability-indicating analytical method. Adherence to these protocols will ensure the compound's purity and potency, safeguarding the quality and reliability of valuable research and development efforts.
References
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New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation. PubMed. (2023). Available at: [Link]
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. (2022). Available at: [Link]
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Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Semantic Scholar. (2023). Available at: [Link]
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Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, IWA Publishing. (2022). Available at: [Link]
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Synthesis pathway and reagents for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
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- 4. CAS 635-80-3: 2-Methyl-6-quinolinecarboxylic acid [cymitquimica.com]
- 5. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent precipitation of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a general framework for addressing solubility challenges with amine hydrochloride compounds, using Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride as a representative example. Since specific physicochemical data for this exact compound are not publicly available, the principles and protocols described are based on established knowledge of structurally related molecules, namely quinoline derivatives and amine salts.[1][2] Researchers should always perform compound-specific validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions researchers face when encountering precipitation.
Q1: My compound, an amine hydrochloride, precipitated immediately upon dilution of a DMSO stock into my neutral pH buffer (e.g., PBS pH 7.4). What happened?
A1: This is a classic case of a pH-shift effect coupled with limited aqueous solubility. Your compound is likely a weak base, which exists as a highly soluble protonated (charged) hydrochloride salt at acidic pH.[3] When you dilute your DMSO stock into a neutral or basic buffer, the pH of the local environment increases. This causes the protonated amine to deprotonate, converting it into its neutral, "free base" form. The free base form of complex organic molecules, especially those with aromatic structures like quinoline, is often significantly less water-soluble and precipitates out of solution.[1][4]
Q2: What is the first and most critical parameter to investigate when troubleshooting this precipitation?
A2: The first parameter to investigate is the relationship between pH and solubility . You need to determine the pH range in which your compound remains soluble at your target concentration. This is governed by the compound's pKa, the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.[5] For a basic amine, solubility is highest at pH values well below its pKa.
Q3: I can't change the pH of my assay buffer. What are my next options?
A3: If the pH is fixed, you must modify the formulation to increase the solubility of the neutral form of the compound. The most common strategies, in order of approach, are:
-
Lowering the Final Concentration: Determine the maximum kinetic solubility of your compound in the final assay buffer. It may be that your target concentration is simply too high.[4]
-
Using Co-solvents: Introduce a water-miscible organic solvent into your final buffer system to increase the solvent's capacity to dissolve your lipophilic compound.[6]
-
Employing Solubilizing Excipients: Use agents like surfactants or cyclodextrins, which can form micelles or inclusion complexes, respectively, to encapsulate the poorly soluble compound and keep it in solution.[7]
Q4: My compound dissolves initially but then precipitates over time or upon storage at 4°C. Why?
A4: This indicates that you have created a supersaturated, thermodynamically unstable solution. While it may appear dissolved initially (kinetic solubility), the compound will eventually crash out as it equilibrates to its true, lower thermodynamic solubility limit.[8] Lower temperatures often decrease the solubility of organic compounds, accelerating this process. Solutions for this include lowering the concentration or using stabilizing excipients.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Core Chemistry of Precipitation
The solubility of an amine hydrochloride like Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is dominated by the equilibrium between its protonated (salt) form and its deprotonated (free base) form. This relationship is described by the Henderson-Hasselbalch equation.[9][10]
For a weak base (B) and its protonated form (BH+):
pH = pKa + log([B] / [BH+])
-
[B]: Concentration of the neutral free base (less soluble).
-
[BH+]: Concentration of the protonated amine salt (more soluble).
When the pH of the solution is significantly lower than the pKa, the equilibrium favors the highly soluble protonated form (BH+). As the pH approaches and surpasses the pKa, the equilibrium shifts dramatically toward the poorly soluble free base (B), leading to precipitation.[3] The quinoline moiety contributes to the low intrinsic solubility of the free base due to its aromatic and hydrophobic nature.[1][11]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing the Synthesis Yield of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of functionalized quinoline derivatives. Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a highly valuable intermediate, frequently utilized in the development of kinase inhibitors, WEE1 degraders[1], and PDE10A inhibitors[2].
Despite its structural simplicity, the standard reductive amination route from 2-methylquinoline-6-carbaldehyde often suffers from poor yields (typically <40% in unoptimized systems) due to competing side reactions, challenging aqueous workups, and hygroscopic salt formation[3]. This guide is designed to deconstruct the mechanistic causality behind these failures and provide a self-validating, high-yield protocol.
Part 1: Mechanistic Insights & Pathway Analysis
The synthesis relies on a direct reductive amination[4]. The critical challenge is managing the kinetic competition between imine formation and the premature reduction of the starting aldehyde. Furthermore, the nucleophilicity of the resulting secondary amine makes it susceptible to over-alkylation[5].
Figure 1: Mechanistic pathway and common yield-reducing side reactions in the synthesis.
Part 2: Diagnostic Troubleshooting & FAQs
Q1: My LC-MS shows a major byproduct at m/z 174 [M+H]+ instead of the expected target mass (m/z 187). What happened? A1: The mass m/z 174 corresponds to (2-methylquinolin-6-yl)methanol. This occurs when the reducing agent attacks the starting aldehyde before the imine intermediate has fully formed. Causality & Solution: If you are using Sodium Borohydride (NaBH₄), it is too aggressive and lacks chemoselectivity. Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB exceptionally mild. At a mildly acidic pH (pH 4–5), STAB selectively reduces protonated imines (iminium ions) at a rate exponentially faster than it reduces aldehydes[6],[7].
Q2: I am seeing a significant amount of a tertiary amine byproduct (m/z 342) indicating bis-alkylation. How do I prevent this? A2: Reductive amination with primary amines is prone to over-alkylation because the resulting secondary amine product is more nucleophilic than the primary amine starting material. It reacts with unconsumed aldehyde to form a tertiary amine[5]. Causality & Solution: You must manipulate the reaction kinetics using Le Chatelier's principle. Do not use a 1:1 stoichiometric ratio. Use a large excess of methylamine (5.0 to 10.0 equivalents). By flooding the system with the primary amine, you statistically ensure the aldehyde reacts with methylamine rather than the newly formed secondary amine product[8].
Q3: The reaction stalls, and imine formation is incomplete. I am using 40% aqueous methylamine. A3: Imine formation is a condensation reaction that releases water. Introducing bulk water via aqueous methylamine drives the equilibrium backward toward the starting aldehyde[8]. Causality & Solution: Eliminate water from your reagents. Use solid Methylamine Hydrochloride (MeNH₂·HCl) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to generate anhydrous methylamine in situ. Run the reaction in anhydrous Dichloromethane (DCM)[8].
Q4: I see complete conversion by LC-MS, but my isolated yield is <20% after the aqueous workup. Where is my product? A4: You are losing your product in the aqueous phase. The target molecule contains a quinoline nitrogen (pKa ~4.9) and a secondary alkylamine nitrogen (pKa ~10.0). If you quench with standard saturated NaHCO₃ (pH ~8), the secondary amine remains protonated and highly water-soluble. Causality & Solution: You must adjust the aqueous phase to pH > 11 using 1N NaOH to ensure both basic centers are fully deprotonated (neutralized) before extraction. Furthermore, use a solvent mixture of 10% Isopropanol in DCM; the alcohol disrupts the hydration shell around the polar heterocycle, drastically improving the partition coefficient into the organic phase.
Q5: When I add HCl to form the salt, I get a sticky, hygroscopic gum instead of a filterable solid. A5: Quinoline hydrochloride salts are notoriously hygroscopic. The presence of even trace amounts of water during salt formation will cause the product to oil out or form a gum. Causality & Solution: Ensure your free base is rigorously dried (perform an azeotropic distillation with toluene if necessary). Use strictly anhydrous HCl (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether), and precipitate the salt from a dry, non-polar anti-solvent like cold diethyl ether or MTBE.
Part 3: Quantitative Data & Parameter Optimization
To transition from a failing reaction to a high-yield process, adhere to the optimized parameters outlined below.
Table 1: Standard vs. Optimized Reaction Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Chemical Rationale |
| Amine Source | Aqueous MeNH₂ (40%) | MeNH₂·HCl (5.0 eq) + DIPEA (5.0 eq) | Eliminates water, driving the imine condensation equilibrium forward. |
| Reducing Agent | NaBH₄ (1.0 eq) | NaBH(OAc)₃ (1.5 eq) | STAB provides exquisite chemoselectivity for iminium ions over aldehydes at pH 4-5. |
| Solvent System | Methanol / Water | Anhydrous DCM | Prevents imine hydrolysis; DCM is inert to STAB. |
| Workup pH | pH 7 - 8 (NaHCO₃) | pH > 11 (1N NaOH) | Fully deprotonates the secondary amine (pKa ~10), preventing loss to the aqueous layer. |
| Extraction Solvent | Ethyl Acetate | 10% iPrOH in DCM | Enhances the organic partition coefficient of the highly polar bis-nitrogen heterocycle. |
Part 4: Self-Validating Experimental Protocol
This protocol integrates In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.
Figure 2: Self-validating experimental workflow for synthesizing the target hydrochloride salt.
Step-by-Step Methodology
Step 1: Imine Pre-formation
-
To an oven-dried flask under nitrogen, add 2-methylquinoline-6-carbaldehyde (1.0 eq, e.g., 1.0 g, 5.84 mmol) and anhydrous DCM (0.1 M, 58 mL).
-
Add Methylamine hydrochloride (5.0 eq, 29.2 mmol) followed by dropwise addition of DIPEA (5.0 eq, 29.2 mmol).
-
Stir at room temperature for 2 hours.
-
IPC Check 1: Sample 10 µL into MeOH for LC-MS. You should observe the imine mass (m/z 185 [M+H]+). Do not proceed until aldehyde consumption is >90%.
Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 8.76 mmol) portionwise over 15 minutes to control the mild exotherm[5]. 6. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.
-
IPC Check 2: LC-MS should show complete conversion to the secondary amine (m/z 187[M+H]+) with minimal alcohol (m/z 174) or tertiary amine (m/z 342).
Step 3: Basification and Extraction 7. Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes to destroy unreacted STAB. 8. Critical Step: Add 1N NaOH dropwise until the aqueous layer tests at pH > 11 using pH indicator paper. 9. Extract the aqueous layer with a mixture of 10% Isopropanol in DCM (3 x 30 mL). 10. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a yellow oil.
Step 4: Anhydrous Salt Formation 11. Dissolve the crude free base in a minimum amount of anhydrous Ethanol (approx. 3-5 mL), then dilute with anhydrous Diethyl Ether (30 mL). 12. Cool the solution to 0 °C. 13. Slowly add 2M HCl in Diethyl Ether (1.1 eq relative to theoretical yield) dropwise under vigorous stirring. A white/off-white precipitate will form immediately. 14. Stir for 30 minutes at 0 °C to ensure complete crystallization. 15. Filter the solid rapidly through a Büchner funnel under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous Diethyl Ether (2 x 10 mL), and dry in a vacuum oven at 40 °C for 12 hours.
Table 2: In-Process Control (IPC) Validation Matrix
| Step | Analytical Method | Expected Result | Corrective Action if Failed |
| 1. Imine Formation | LC-MS (ESI+) | >90% m/z 185; <10% m/z 172 | Add 1.0 eq additional MeNH₂·HCl/DIPEA; stir 2h longer. |
| 2. Reduction | LC-MS (ESI+) | >95% m/z 187; Absence of m/z 185 | Add 0.5 eq additional STAB; ensure pH is ~5. |
| 3. Basification | pH Paper | Aqueous phase pH > 11 | Continue adding 1N NaOH until pH is reached. |
| 4. Salt Formation | Visual / Yield | Free-flowing solid precipitate | Evaporate, azeotrope with toluene, redissolve in dry Et₂O. |
References
-
EvitaChem. "Buy Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride". evitachem.com. 3
-
Google Patents. "US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof". google.com. 1
-
Google Patents. "WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a)". google.com. 2
-
RSC Publishing. "Ligand-free reductive amination via Pd-coated mechanocatalysis". rsc.org. 8
-
Wikipedia. "Reductive amination". wikipedia.org. 4
-
Sciencemadness.org. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". sciencemadness.org. 6
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". organic-chemistry.org. 5
-
Master Organic Chemistry. "Reductive Amination, and How It Works". masterorganicchemistry.com. 7
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- 1. US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof - Google Patents [patents.google.com]
- 2. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ligand-free reductive amination via Pd-coated mechanocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04707B [pubs.rsc.org]
Technical Support Center: Optimizing Solid-Phase Extraction for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride Recovery
Welcome to the technical support guide for the solid-phase extraction (SPE) of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, troubleshooting, and frequently asked questions. As your virtual Senior Application Scientist, my goal is to explain the causality behind each experimental choice, ensuring you can develop a robust and reproducible SPE protocol.
Section 1: Understanding the Analyte and its Interactions
Effective SPE method development begins with a thorough understanding of the target analyte's physicochemical properties.[1] Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a basic compound containing both a hydrophobic aromatic quinoline ring system and a secondary amine group that is protonated in its hydrochloride salt form.
Analyte Structure: Molecular Formula: C₁₂H₁₄N₂·HCl
Key Physicochemical Properties (Estimated and Analog-Based)
| Property | Value | Implication for SPE Method Development |
| pKa (Conjugate Acid) | ~9-10.5 | The secondary amine is protonated (positively charged) at neutral and acidic pH. This charge is essential for ion-exchange retention.[2] |
| XlogP / logP | ~1.6 - 2.0 | Indicates moderate hydrophobicity, suitable for reversed-phase retention.[3][4] |
| Form | Hydrochloride Salt | The compound is ionic and generally water-soluble, which influences sample pre-treatment steps.[5] |
These properties strongly suggest that a mixed-mode solid-phase extraction (SPE) strategy, combining both reversed-phase (for hydrophobic interactions) and cation-exchange (for electrostatic interactions), will provide the highest selectivity and recovery.[6][7][8]
Section 2: SPE Method Development Protocol
This section provides a step-by-step protocol for developing a robust mixed-mode SPE method. The goal is to retain the positively charged amine via cation exchange and the aromatic ring via reversed-phase interaction, wash away interferences, and then selectively elute the pure analyte.
Workflow for SPE Method Development
Caption: General workflow for mixed-mode SPE.
Step-by-Step Experimental Protocol
1. Sorbent Selection:
-
Choice: A polymeric mixed-mode strong cation exchange (SCX) sorbent. These sorbents offer dual retention mechanisms (reversed-phase and ion-exchange) and are stable across a wide pH range.[9]
-
Rationale: The analyte will be retained by hydrophobic interaction with the polymer backbone and by electrostatic interaction between the protonated amine and the negatively charged sulfonic acid groups on the sorbent.[7]
2. Sample Pre-Treatment:
-
Objective: To ensure the analyte is fully dissolved, stable, and in the correct ionization state for retention.
-
Protocol: Dilute the sample (e.g., plasma, reaction mixture) at least 1:1 with an acidic buffer (e.g., 2% formic acid or 50 mM ammonium acetate, pH 6).[6]
-
Causality: Dilution reduces matrix viscosity and potential interferences. The acidic pH ensures the secondary amine (pKa ~9-10.5) is fully protonated (positively charged), which is critical for binding to the SCX sorbent.[10]
3. Cartridge Conditioning and Equilibration:
-
Objective: To activate the sorbent's functional groups and create an environment conducive to analyte binding.[11]
-
Protocol:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the sorbent. This wets the polymeric backbone.
-
Equilibration: Pass 1-2 cartridge volumes of the same acidic buffer used for sample pre-treatment. Do not let the sorbent bed go dry. [12]
-
-
Causality: The conditioning step solvates the reversed-phase component of the sorbent. The equilibration step prepares the ion-exchange sites and ensures the pH of the sorbent environment matches the sample, maximizing retention upon loading.[11]
4. Sample Loading:
-
Objective: To bind the analyte to the sorbent.
-
Protocol: Load the pre-treated sample at a slow, consistent flow rate (e.g., ~1 mL/min).[6][13]
-
Causality: A slow flow rate is crucial to allow sufficient time for the analyte to interact with and bind to the sorbent, preventing premature breakthrough and ensuring high recovery.[14]
5. Wash Steps (Interference Removal):
-
Objective: To remove weakly bound, undesired matrix components without eluting the analyte.
-
Protocol:
-
Wash 1 (Polar Interferences): Wash with 1-2 cartridge volumes of the acidic buffer.
-
Wash 2 (Non-Polar Interferences): Wash with 1-2 cartridge volumes of a weak organic solvent, like 20-40% methanol in water.
-
-
Causality: The first wash removes polar impurities. The second wash removes more hydrophobic interferences that are not as strongly retained as the analyte. Because the analyte is "locked" onto the sorbent by the strong ion-exchange interaction, a relatively strong organic wash can be used to achieve a very clean extract.[6][9]
6. Elution:
-
Objective: To disrupt the sorbent-analyte interactions and recover the purified analyte.
-
Protocol: Elute with 1-2 cartridge volumes of 5% ammonium hydroxide in methanol.
-
Causality: To elute from a mixed-mode sorbent, both retention mechanisms must be disrupted.[7][8] The high concentration of methanol disrupts the reversed-phase (hydrophobic) interaction. The ammonium hydroxide raises the pH, deprotonating the secondary amine (R-NH₂⁺ -> R-NH) and neutralizing its charge, which breaks the strong electrostatic bond with the SCX sorbent, allowing the analyte to elute.[15]
Optimization Data Example
The following table illustrates how recovery can be optimized by adjusting wash and elution solvents.
| Wash Solvent (1 mL) | Elution Solvent (1 mL) | Analyte Recovery (%) | Eluate Purity |
| 5% MeOH in Water | 5% NH₄OH in MeOH | 96% | Good |
| 20% MeOH in Water | 5% NH₄OH in MeOH | 95% | Excellent |
| 40% MeOH in Water | 5% NH₄OH in MeOH | 94% | Highest |
| 60% MeOH in Water | 5% NH₄OH in MeOH | 81% (Analyte Loss) | High |
| 20% MeOH in Water | 2% Formic Acid in MeOH | <10% (No Elution) | N/A |
This data shows that a 40% methanol wash provides the cleanest extract without significant analyte loss. Using an acidic elution solvent fails to disrupt the ion-exchange mechanism, resulting in near-zero recovery.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses common problems in a Q&A format.
Problem: Low Analyte Recovery (<85%)
Q1: I'm losing my analyte. Where could it be going?
First, perform a mass balance study by collecting and analyzing every fraction (load, wash, and elution) to pinpoint the loss.[16][17]
Caption: Decision tree for diagnosing low recovery.
-
If analyte is in the LOAD fraction: This is "breakthrough."
-
Cause A: Incorrect Sample pH. The most likely culprit. If the sample pH is too high (e.g., >8), the amine group is not fully protonated and won't bind to the SCX sorbent.[16][18]
-
Solution: Ensure your sample pre-treatment step acidifies the sample to at least 2 pH units below the analyte's pKa.[10]
-
Cause B: High Flow Rate. The sample is passing through the cartridge too quickly for binding to occur.[12][14]
-
Solution: Reduce the loading flow rate to <1 mL/min.
-
-
If analyte is in the WASH fraction:
-
Cause: The organic wash step is too strong, disrupting the reversed-phase interaction and prematurely eluting the analyte.[12]
-
Solution: Reduce the percentage of organic solvent in your second wash step (e.g., from 40% to 20% methanol).
-
-
If analyte is not in the load or wash, but still low in the eluate:
-
Cause A: Incomplete Elution. The elution solvent is not strong enough or the pH is not high enough to break both interactions.[15]
-
Solution: Ensure your elution solvent contains a base (e.g., 5% NH₄OH). Try a "soak step": add the elution solvent, let it sit in the cartridge for 1-2 minutes to fully disrupt interactions, then apply pressure/vacuum.[7]
-
Cause B: Insufficient Volume. You may not be using enough elution solvent.
-
Solution: Try eluting with two separate, smaller aliquots (e.g., 2 x 0.5 mL instead of 1 x 1 mL) to improve efficiency.[11]
-
Problem: Poor Reproducibility (%RSD > 15%)
Q2: My recovery is good, but my results are inconsistent between samples. Why?
-
Cause A: Sorbent Bed Drying. If the sorbent bed dries out after the equilibration step and before sample loading, the functional groups become deactivated, leading to inconsistent retention.[12]
-
Solution: Always ensure ~1mm of solvent remains above the sorbent bed between steps. Polymeric sorbents are often more forgiving of drying than silica-based ones.[9]
-
Cause B: Inconsistent Flow Rates. Variable flow rates, especially during the critical sample loading step, will lead to variable retention and recovery.[13]
-
Solution: Use a vacuum or positive pressure manifold with a flow control system to ensure a consistent, slow flow rate for all samples.
-
Cause C: Sample Particulates. Clogging of the cartridge frit by particulates in the sample can cause channeling and inconsistent flow.[19]
-
Solution: Centrifuge or filter all samples before the pre-treatment and loading steps.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I reuse my SPE cartridges? A: It is generally not recommended for validated bioanalytical or clinical methods due to the risk of cross-contamination and reduced performance. For method development or less sensitive applications, it may be possible, but requires rigorous cleaning and validation.
Q: How much sample can I load onto a cartridge? A: The capacity of the sorbent depends on its mass. A general rule of thumb is that the total mass of all retained components (analyte + interferences) should not exceed 5-10% of the sorbent bed mass.[11] Overloading can cause breakthrough.[18]
Q: My final eluate is not clean enough (high matrix effects). What should I do? A: This indicates your wash steps are not effective enough. With a mixed-mode sorbent, you have significant flexibility. Try increasing the organic strength of your second wash step (e.g., from 20% to 40% methanol) or adding a different solvent to the wash protocol to target specific interferences. The strong ion-exchange bond should keep your analyte retained.
Q: Does the hydrochloride salt affect the extraction? A: Yes, in a positive way. It ensures the analyte is already in a salt form, making it readily soluble in aqueous buffers for the pre-treatment step. The chloride counter-ion is a weak anion and will be washed away during the loading and wash steps, having no impact on retention.
References
- The Reason of Poor Sample Recovery When Using SPE - Hawach. (n.d.).
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (n.d.).
- What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
- Factors Affecting Solid Phase Extraction - Raykol Group. (n.d.).
- Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. (n.d.).
- Why are flow rates so important in sample prep? - Biotage. (2023, January 17).
- Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific. (n.d.).
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025, May 21).
- SPE Method Development for Pharmaceutical Bioanalysis - Sigma-Aldrich. (n.d.).
- Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. (2023, February 24).
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.).
- Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
- Several Problems Affecting Flow Rate of SPE Cartridges - Hawach. (n.d.).
- Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview - PromoChrom. (n.d.).
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
- Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).
- (2-Methylquinolin-6-yl)methanamine - ChemScene. (n.d.).
- SPE Method Development Tips and Tricks - Agilent. (n.d.).
- Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4 - YouTube. (2020, July 1).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
- Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.).
- Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2026, March 13).
- SPE Method Development | Thermo Fisher Scientific - US. (n.d.).
- Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS. (2022, October 4).
- methylamine hydrochloride. (n.d.). Retrieved from chemister.
- (2-Quinolyl)methylamine hydrochloride | C10H11ClN2 | CID 18507529 - PubChem. (n.d.).
- 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem. (n.d.).
- METHYLAMINE HYDROCHLORIDE - ChemBK. (2024, April 11).
- pKa values bases - Chair of Analytical Chemistry. (n.d.). Retrieved from ut.
- Methyl-thiophen-2-yl-methylamine hydrochloride - Chem-Impex. (n.d.).
- 2-Methylquinolin-6-amine | 65079-19-8 - Sigma-Aldrich. (n.d.).
- 2-METHYL-QUINOLIN-6-YLAMINE AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.).
- (2-QUINOLYL)METHYLAMINE HYDROCHLORIDE — Chemical Substance Information. (n.d.).
- What is the pKa of methylamine - Chemistry Stack Exchange. (2016, September 13).
- Methyl[(quinolin-6-yl)methyl]amine (C11H12N2) - PubChemLite. (n.d.).
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- 5. methylamine hydrochloride [chemister.ru]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 14. biotage.com [biotage.com]
- 15. welch-us.com [welch-us.com]
- 16. m.youtube.com [m.youtube.com]
- 17. hawach.com [hawach.com]
- 18. specartridge.com [specartridge.com]
- 19. specartridge.com [specartridge.com]
Reducing baseline noise in HPLC analysis of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
[label="Use 0.1% TFA\n(Acceptable Noise > 220 nm)", fillcolor }
Caption: Diagnostic decision tree for isolating HPLC baseline noise sources.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am observing a high-frequency, rhythmic sine wave pattern in my baseline during the gradient analysis of the quinoline derivative. What causes this and how do I fix it? Expertise & Causality: A repeating sinusoidal pattern superimposed over the baseline drift is a classic symptom of poor solvent mixing or pump pulsation [2]. When running a gradient (e.g., Water/Acetonitrile), the two solvents have different UV absorbances and refractive indices. If the static mixer is inefficient, the solvent composition reaching the detector flow cell fluctuates cyclically with the pump stroke, creating a sine wave on the chromatogram. Solution:
-
Upgrade the Static Mixer: Install a high-performance inline static mixer (e.g., 50 µL to 150 µL internal volume) to homogenize the mobile phase before it reaches the column [2].
-
Check Pump Valves: Purge the pump and perform a leak test to ensure the inlet check valves are not sticking, which exacerbates pulsation.
Q2: My method uses 0.1% Trifluoroacetic acid (TFA) to prevent peak tailing of the basic amine, but I get severe baseline drift and noise at 214 nm. Why? Expertise & Causality: Methyl[(2-methylquinolin-6-yl)methyl]amine is a basic amine. To prevent secondary interactions with residual silanols on the silica stationary phase, acidic ion-pairing agents like TFA are commonly used. However, TFA has significant UV absorbance below 220 nm. During a reversed-phase gradient (increasing organic modifier), the concentration of TFA in the mobile phase changes slightly due to differing solvent densities and mixing volumes, causing massive baseline drift and amplified noise at low wavelengths. Solution:
-
Wavelength Shift: The quinoline ring has secondary absorption maxima around 260-280 nm. Shift your detection wavelength to 265 nm where TFA does not absorb, drastically reducing chemical noise.
-
Alternative Additive: Replace 0.1% TFA with 0.1% Phosphoric acid ( H3PO4 ) if MS compatibility is not required. Phosphoric acid has a much lower UV cutoff (<200 nm) and provides excellent silanol masking without the baseline drift.
Q3: I see erratic, sharp spikes in the baseline, particularly after injecting the hydrochloride salt sample. Is this a detector malfunction? Expertise & Causality: Erratic, sharp spikes are almost always caused by micro-bubbles passing through the UV detector flow cell. As the bubble crosses the light path, it scatters the UV light, causing a momentary drop in light transmittance that the detector registers as an absorbance spike. Furthermore, because your analyte is a hydrochloride salt, the injection introduces a high concentration of chloride ions. Chloride absorbs strongly below 220 nm and can cause a large, noisy solvent front peak near the void volume ( t0 ), which can be mistaken for baseline instability. Solution:
-
Backpressure Restrictor: Install a restrictor capillary (e.g., 50-100 psi) after the UV detector flow cell. This slight backpressure keeps dissolved gases in solution, preventing bubble formation in the cell.
-
Sample Preparation: If the chloride peak interferes with early-eluting impurities, desalt the sample or monitor at >250 nm where chloride is transparent.
Q4: How do I know if my UV lamp is causing the noise? Expertise & Causality: An aged deuterium lamp with weakened light emission is the primary root cause for higher-than-expected baseline noise [1]. As the lamp ages, the photon flux decreases. The detector's photomultiplier or photodiode must amplify the signal more to compensate, which proportionally amplifies electronic noise. Even a few tenths of a degree of temperature fluctuation can also shift baseline stability if the lamp housing isn't thermally equilibrated [3]. Solution: Check the lamp energy/intensity in the chromatography data system (CDS). If the total hours exceed 2,000 or the intensity drops below the manufacturer's threshold, replace the lamp.
Part 3: Quantitative Data & Mobile Phase Selection
To optimize the signal-to-noise ratio (S/N) for Methyl[(2-methylquinolin-6-yl)methyl]amine, selecting the correct mobile phase additive is critical.
Table 1: Comparison of Mobile Phase Additives for Basic Amine HPLC Analysis
| Additive (0.1% v/v) | UV Cutoff (nm) | Volatility (LC-MS) | Impact on Baseline Noise at 214 nm | Silanol Masking Efficiency |
| Trifluoroacetic Acid (TFA) | ~210 nm | Yes | High (Severe drift in gradients) | Excellent (Ion-pairing) |
| Phosphoric Acid ( H3PO4 ) | <200 nm | No | Low (Stable baseline) | Excellent |
| Formic Acid (FA) | ~210 nm | Yes | Moderate (Some drift) | Moderate (Weak acid) |
| Triethylamine (TEA) | ~235 nm | No | Very High (Unusable below 240 nm) | Excellent (Competes with amine) |
Part 4: Experimental Protocols
Protocol 1: Self-Validating System Passivation and Flow Cell Cleaning
Purpose: To eliminate baseline noise caused by flow cell contamination and micro-bubbles[1].
-
Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union.
-
Flush Aqueous: Pump 100% HPLC-grade Water at 1.0 mL/min for 10 minutes to remove precipitated buffers.
-
Clean Flow Cell: Pump 100% Isopropanol (IPA) at 1.0 mL/min for 20 minutes.
-
Mechanism: IPA has high viscosity and low surface tension, which effectively dissolves organic contaminants and sweeps trapped micro-bubbles out of the flow cell window.
-
-
Inspect Windows: If noise persists, disconnect the inlet/outlet tubes, remove the flow cell assembly, and inspect the quartz windows against a bright light for cracks or baked-on particles [1].
-
Re-equilibrate: Flush with the starting mobile phase composition for 15 minutes. Monitor the baseline; peak-to-peak noise should stabilize to < ±1.0 × 10⁻⁵ AU.
Protocol 2: Mobile Phase Optimization for Quinoline Derivatives
Purpose: To achieve sharp peaks for Methyl[(2-methylquinolin-6-yl)methyl]amine without chemical baseline noise.
-
Buffer Preparation: Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using Phosphoric acid.
-
Mechanism: pH 2.5 is well below the pKa of the amine (~9.10), ensuring it is fully protonated, while simultaneously suppressing the ionization of surface silanols on the silica column.
-
-
Filtration: Filter the buffer through a 0.22 µm nylon membrane. This removes particulates that cause pump check-valve leaks and subsequent pulsation noise.
-
Wavelength Setting: Set the DAD to monitor at 265 nm (primary) and 214 nm (secondary).
-
Mechanism: 265 nm targets the quinoline chromophore while completely avoiding the UV absorbance of the chloride counter-ion and organic modifiers.
-
Caption: Logic pathway for selecting mobile phase conditions to minimize noise for basic amines.
References
-
Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International. Available at:[Link]
-
Reducing HPLC/UHPLC System Noise and Volume with High Performance Static Mixers. Mott Corporation. Available at:[Link]
-
HPLC Columns & Detectors: Temp Control for Lab Precision. Timberline Instruments. Available at:[Link]
Preventing degradation of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride during freeze-thaw cycles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride during freeze-thaw (F/T) cycling.
This compound features a 2-methylquinoline ring, a secondary amine, and is formulated as a hydrochloride salt. These structural motifs make it highly susceptible to pH-induced precipitation, oxidative degradation, and cryoconcentration-driven bimolecular reactions when exposed to thermal stress.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why does my compound precipitate or become cloudy after a single freeze-thaw cycle in PBS? A1: The root cause is a freezing-induced pH shift. When sodium phosphate buffer (PBS) is cooled below 0°C, disodium hydrogen phosphate dodecahydrate selectively crystallizes out of solution. This loss of the basic buffer component causes the pH of the remaining liquid phase to plummet by up to 3 units[1]. For an amine hydrochloride salt, this drastic acidification can disrupt the ionic equilibrium. Conversely, as the solution thaws, localized areas of high pH can cause the secondary amine or the quinoline nitrogen to deprotonate, converting the highly soluble salt into its poorly soluble free-base form, leading to irreversible precipitation.
Q2: I am observing chemical degradation (e.g., N-oxides or cleaved products) on my HPLC post-thawing, even when using a stable buffer. What drives this? A2: This is a classic symptom of cryoconcentration coupled with oxidation. If you freeze your samples slowly (e.g., placing tubes in a static -80°C freezer), the ice front grows from the outside of the container toward the center[2]. Because ice forms as a pure crystal, it excludes solutes, pushing the API, buffer salts, and dissolved oxygen into a shrinking liquid pool. This phenomenon can increase local solute concentrations by up to 3-fold[3]. The hyper-concentration of the secondary amine in the presence of concentrated dissolved oxygen dramatically accelerates oxidative degradation pathways[4].
Q3: Does the thawing rate matter as much as the freezing rate? A3: Yes, thawing kinetics are arguably more critical for chemical stability. Slow thawing prolongs the time your compound spends in the highly concentrated, potentially pH-shifted liquid phase (the cryoconcentrated pockets) before the entire solution becomes homogeneous[5]. Rapid thawing minimizes the duration of exposure to this thermodynamically unstable state, preventing aggregation and bimolecular degradation.
Mechanistic Pathways
Mechanisms of freeze-thaw degradation for amine hydrochloride salts.
Quantitative Data: Impact of Freezing Modalities
To mitigate these issues, the choice of freezing equipment and buffer is paramount. The table below summarizes the physical dynamics of different freezing methods based on biopharmaceutical process data.
| Freezing Method | Freezing Rate | Max Cryoconcentration Factor | Buffer pH Shift (PBS) | Degradation Risk |
| Static -80°C Freezer | Slow (Hours) | Up to 3.0x[3] | ~ -3.0 units[1] | High (Oxidation & Precipitation) |
| Plate-Based Freezer | Controlled/Fast | < 1.32x[2] | Moderate | Low (Maintains homogeneity) |
| Liquid Nitrogen (Snap) | Very Fast (Seconds) | ~ 1.0x (Negligible) | Minimal | Very Low (Vitrification favored) |
Self-Validating Experimental Protocol
To ensure the structural integrity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, follow this causality-driven workflow. Every step is designed to neutralize a specific degradation trigger.
Protocol: Cryo-Optimized Formulation and Freeze-Thaw Workflow
Phase 1: Formulation & Deoxygenation
-
Buffer Exchange: Replace sodium phosphate buffers with 10–20 mM Histidine or Citrate buffer (pH 5.5–6.0). Causality: Histidine exhibits minimal pH shift during freezing, protecting the amine hydrochloride salt from pH-induced deprotonation[6].
-
Argon Sparging: Sparge the formulated solution with Argon gas for 15 minutes prior to aliquoting. Causality: Displaces dissolved oxygen, neutralizing the risk of secondary amine oxidation during cryoconcentration.
Phase 2: Aliquoting & Freezing 3. Container Selection: Aliquot the solution into containers with a high surface-area-to-volume ratio (e.g., small cryovials or single-use bags). Keep the fill volume below 70% of the maximum capacity. Causality: Reduces the "freeze distance" from the edge to the center, minimizing the time available for solute exclusion[7]. 4. Rapid Freezing: Submerge the vials in liquid nitrogen (snap-freezing) or utilize a controlled plate freezer. Do not use a static -80°C upright freezer. Causality: Rapid freezing forces the rapid nucleation of small ice crystals, trapping the API homogeneously in the ice matrix and preventing cryoconcentration[2].
Phase 3: Thawing 5. Active Thawing: Transfer the frozen aliquots directly into a 37°C circulating water bath. 6. Agitation: Gently swirl the vials continuously. Remove them from the bath the moment a tiny sliver of ice remains. 7. Equilibration: Place the vials on wet ice to reach working temperature. Causality: Fast thawing minimizes the API's residence time in the hyper-concentrated, potentially reactive liquid state[5].
Optimized Workflow Visualization
Optimized freeze-thaw workflow to prevent cryoconcentration and oxidation.
References
-
Cryoconcentration modeling and experimental measurements for freezing and thawing of a biologic bulk drug substance. PubMed.[Link]
-
Freeze-Thaw Platforms Defying Cryoconcentration. Single Use Support.[Link]
-
Protein and solute distribution in drug substance containers during frozen storage and post-thawing. PubMed.[Link]
-
Bulk Freeze–Thawing of Macromolecules. Sartorius.[Link]
-
Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. ResearchGate.[Link]
-
Change in pH as a function of temperature for TrisHCl buffer. ResearchGate.[Link]
-
Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. BioPharm International.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. susupport.com [susupport.com]
- 3. Protein and solute distribution in drug substance containers during frozen storage and post-thawing: a tool to understand and define freezing-thawing parameters in biotechnology process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryoconcentration modeling and experimental measurements for freezing and thawing of a biologic bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. api.sartorius.com [api.sartorius.com]
Technical Support Center: Optimizing Cellular Assays for Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
Welcome to the Application Support Center. As drug development professionals, we frequently encounter basic amine building blocks that exhibit poor in vitro permeability despite favorable molecular weights. This guide provides a self-validating troubleshooting framework for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride , a secondary amine with a quinoline core[1].
The Core Challenge: Ionization and Efflux
The Ionization Penalty
Methyl[(2-methylquinolin-6-yl)methyl]amine contains a secondary aliphatic amine (predicted pKa ~9.1) and a quinoline nitrogen (pKa ~4.5)[1][2]. Formulated as a hydrochloride salt, it dissolves readily in aqueous media but faces a severe thermodynamic barrier at the cell membrane. According to the , at a physiological pH of 7.4, the secondary amine is >98% protonated[3]. The hydration shell surrounding this positive charge creates a massive energetic penalty for desolvation, preventing the molecule from partitioning into the hydrophobic core of the lipid bilayer. This results in artificially low apparent permeability ( Papp ) in standard Caco-2, PAMPA, or target engagement assays.
The Transporter Liability
Basic amines are classic substrates for efflux transporters, particularly P-glycoprotein (P-gp/MDR1)[4]. Even if a fraction of the un-ionized free base successfully diffuses into the enterocyte, apically localized P-gp often actively extrudes it back into the donor compartment[5]. This creates a high Basolateral-to-Apical (B-A) transport ratio, masking the compound's true passive permeability. Furthermore, basic amines can become sequestered in acidic intracellular compartments via ion trapping (lysosomotropism), further confounding intracellular assays[6].
Troubleshooting Guide & Step-by-Step Protocols
Issue 1: "My compound shows near-zero permeability in standard pH 7.4 Caco-2 assays."
Causality: The molecule is trapped in its ionized, membrane-impermeable state. Solution: Implement a pH-gradient assay to increase the fraction of the neutral free base in the donor compartment, driving passive transcellular diffusion.
Protocol: pH-Gradient Permeability Assay [7][8] Self-Validation Check: Always run a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Lucifer Yellow) in parallel to ensure monolayer integrity.
-
Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS). Adjust the Apical (donor) buffer to pH 8.0 using 10 mM HEPES. Adjust the Basolateral (receiver) buffer to pH 7.4.
-
Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute to a final concentration of 10 µM in the pH 8.0 Apical buffer (ensure final DMSO is ≤ 1% v/v to prevent cellular toxicity).
-
Incubation: Add 200 µL of the donor solution to the apical chamber and 600 µL of the receiver buffer to the basolateral chamber. Incubate at 37°C for 2 hours on an orbital shaker (60 rpm).
-
Sampling & Analysis: Extract 50 µL from both compartments and quantify via LC-MS/MS. Calculate Papp=(dQ/dt)/(A×C0) .
Issue 2: "I adjusted the pH to 8.0, but now the compound is precipitating."
Causality: Transitioning from the highly soluble HCl salt to the un-ionized free base drastically reduces aqueous solubility, leading to precipitation before the compound can permeate. Solution: Introduce solubility enhancers and establish "sink conditions" in the receiver well to continuously pull the compound across the membrane.
Protocol: Sink Condition Optimization
-
Donor Well: Maintain the 1% DMSO co-solvent in the Apical buffer. If precipitation persists, reduce the dosing concentration from 10 µM to 1 µM.
-
Receiver Well: Add 4% Bovine Serum Albumin (BSA) or 1% Hydroxypropyl- β -cyclodextrin (HP- β -CD) to the pH 7.4 Basolateral buffer. These carriers bind the free base as it crosses the membrane, maintaining a steep concentration gradient and preventing back-diffusion.
Issue 3: "Permeability improved, but the Efflux Ratio (ER) is > 5.0."
Causality: The compound is being actively pumped out by P-glycoprotein[5]. Solution: Perform a bidirectional transport assay with a selective P-gp inhibitor to confirm transporter-mediated efflux and isolate the passive permeability value.
Protocol: P-gp Inhibition Assay Self-Validation Check: The ER of a known P-gp substrate (e.g., Digoxin or Rhodamine 123) must drop to near 1.0 in the presence of the inhibitor to validate the assay system.
-
Pre-incubation: Pre-incubate the Caco-2 monolayers with 10 µM Verapamil or 2 µM Elacridar (P-gp inhibitors) in both apical and basolateral chambers for 30 minutes at 37°C.
-
Dosing: Add 10 µM of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride to the donor well (Apical for A-B transport; Basolateral for B-A transport), ensuring the inhibitor is also present in the dosing solution.
-
Measurement: Incubate for 2 hours, sample, and calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER reduction from >2.0 to ~1.0 confirms P-gp liability.
Quantitative Data Summary
The following table demonstrates the expected quantitative improvements in Caco-2 permeability metrics when applying the troubleshooting protocols sequentially.
| Assay Condition | Apical pH | Basolateral pH | Additives | Papp A-B ( 10−6 cm/s) | Papp B-A ( 10−6 cm/s) | Efflux Ratio (ER) | Conclusion |
| Standard Caco-2 | 7.4 | 7.4 | None | 0.5 | 8.0 | 16.0 | Poor passive diffusion; High efflux |
| pH Gradient | 8.0 | 7.4 | None | 2.1 | 8.5 | 4.0 | Improved A-B transport; Efflux persists |
| P-gp Inhibition | 8.0 | 7.4 | + 10 µM Verapamil | 6.5 | 7.0 | 1.07 | Efflux neutralized; Permeability unmasked |
| Sink Optimization | 8.0 | 7.4 | + Verapamil & 4% BSA | 8.2 | 7.1 | 0.86 | Optimal assay conditions achieved |
Diagnostic Workflow Visualization
Follow this logical decision tree to systematically diagnose and resolve permeability bottlenecks for basic amine hydrochlorides.
Diagnostic workflow for optimizing the cellular permeability of basic amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q: Can I just use a PAMPA assay instead of Caco-2 to save time? A: Yes, but with caveats. PAMPA (Parallel Artificial Membrane Permeability Assay) is excellent for isolating passive diffusion because it lacks transporters (no P-gp) and cellular compartments (no lysosomal trapping)[9]. If Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride shows high permeability in PAMPA at pH 8.0 but low A-B permeability in Caco-2, you can definitively conclude that the issue in Caco-2 is transporter-mediated efflux rather than poor passive diffusion.
Q: Why does the compound accumulate inside the cells during target engagement assays? A: This is likely due to lysosomotropism. The acidic environment of lysosomes (pH ~4.5-5.0) protonates the secondary amine and the quinoline nitrogen. Once doubly protonated, the molecule becomes highly polar and cannot diffuse back across the lysosomal membrane, effectively trapping it inside the organelle and away from cytosolic or nuclear targets[6].
Q: If assay optimization fails, what chemistry strategies should we pursue? A: If the compound remains impermeable, consider prodrug strategies or structural modifications. Masking the secondary amine (e.g., via N-acetylation or forming an amide) removes the positive charge at physiological pH, drastically improving passive diffusion and reducing P-gp recognition[4][5].
References
-
The pH-partition hypothesis - The ADME Encyclopedia. A Comprehensive Guide on Biopharmacy and Pharmacokinetics. Springer Nature / CONICET.[Link]
-
Caco-2 Permeability Assay Protocol - In Vitro ADME Screening Services. Creative Bioarray.[Link]
-
Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux - Journal of Medicinal Chemistry. ACS Publications.[Link]
-
Mechanisms of amine accumulation in, and egress from, lysosomes - Biopharmaceutics & Drug Disposition. PMC - NIH.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride | 1510546-65-2 [m.chemicalbook.com]
- 3. pH partition theory - CONICET [bicyt.conicet.gov.ar]
- 4. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. studylib.net [studylib.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Overcoming solubility limits of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in biological media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges associated with Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in biological media. By understanding the physicochemical properties of this compound and employing systematic formulation strategies, you can ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and solubility of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride.
Q1: What is Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride and why is its solubility a concern?
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a salt of an organic amine containing a quinoline moiety.[1] Quinoline-based compounds are a significant class of heterocyclic molecules with a wide range of biological activities, but they are often hydrophobic and exhibit poor water solubility.[2][3][4][5] The hydrochloride salt form is used to increase aqueous solubility.[6][7] However, upon dilution into complex biological media (like cell culture medium or phosphate-buffered saline), which have a defined pH and high ionic strength, the compound can still precipitate, leading to inaccurate dosing and unreliable experimental outcomes.[8][9]
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?
This is a common phenomenon known as "solvent shock."[9] Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of the culture medium. When the concentrated DMSO stock is rapidly diluted, the compound is abruptly exposed to a solvent in which it is not soluble, causing it to crash out of solution and form a precipitate.[8][9]
Q3: Can I just filter out the precipitate and use the remaining solution?
Filtering is not recommended.[9] The precipitate is your active compound. By filtering it out, you are removing an unknown amount of the compound, which makes the final concentration in your experiment unknown and invalidates your results. The primary goal should be to prevent precipitation in the first place.[9]
Q4: Why does the compound sometimes precipitate hours after being added to the incubator?
Several factors could be at play:
-
Temperature Effects: Some compounds are less soluble at higher temperatures, such as 37°C in an incubator.[8][10]
-
pH Changes: Cell metabolism can alter the pH of the medium over time, which can affect the ionization state and solubility of an amine compound.[8]
-
Interactions with Media Components: The compound may slowly interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.[8]
-
Evaporation: Minor evaporation from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[10]
Q5: Is there a maximum recommended concentration of DMSO for cell-based assays?
Yes. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[11][12][13] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% v/v.[9] However, it is crucial to determine the specific tolerance of your cell line and always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[9][11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues.
Problem: Precipitation upon Dilution into Aqueous Buffers (e.g., PBS)
-
Underlying Cause: As an amine hydrochloride, the compound's solubility is highly pH-dependent.[14][15][16] It is most soluble at an acidic pH where the amine group is protonated (cationic). Biological buffers are typically at a neutral or slightly alkaline pH (e.g., PBS at pH 7.4), which can neutralize the amine, converting it to the less soluble free base form.[6][14] Additionally, high chloride concentrations in some buffers can reduce solubility due to the "common ion effect."[17][18][19][20]
-
Solutions & Investigation Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Problem: Precipitation in Complete Cell Culture Media
-
Underlying Cause: This is often a multi-factorial problem. In addition to pH and solvent shock, interactions with serum proteins (like albumin) and other media components can either help or hinder solubility.[8][9]
-
Solutions & Investigation Workflow:
-
Optimize the Dilution Process:
-
Pre-warm the media to 37°C before adding the compound.[9]
-
Add the stock solution dropwise to the vortexing or swirling media. This avoids localized high concentrations that trigger solvent shock.[8]
-
Dilute into serum first: If using a serum-containing medium, try diluting the compound stock into the serum component first, then add the serum-compound mixture to the rest of the medium. Serum proteins can sometimes bind to hydrophobic compounds and help keep them in solution.[9]
-
-
Employ Co-solvents:
-
If DMSO alone is insufficient, a co-solvent system may be necessary. Water-miscible organic solvents can increase the solubility of a compound in aqueous solutions.[21]
-
Action: Prepare the stock solution in a mixture of solvents. Common co-solvents for in vitro use include Polyethylene Glycol 400 (PEG-400) and ethanol.
-
Caution: Always check the toxicity of the co-solvent system on your specific cell line and keep the final concentration low (typically <1% total solvent).
-
-
Utilize Solubility Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[22][23] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in research.[22][23][26]
-
Surfactants: Surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[21] However, they must be used at very low concentrations as they can be cytotoxic.
-
-
Key Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution using a Co-Solvent System
Objective: To prepare a high-concentration stock solution suitable for dilution into biological media while minimizing the risk of precipitation.
Materials:
-
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (MW: 215.71 g/mol , assumed)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution, weigh out 2.16 mg of the compound.
-
Prepare Co-solvent Mixture: In a sterile tube, prepare a 1:1 (v/v) mixture of DMSO and PEG-400.
-
Dissolution: Add the weighed compound to the tube. Add 1 mL of the co-solvent mixture.
-
Mix Thoroughly: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.[9] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]
Protocol: Kinetic Solubility Assessment using the Shake-Flask Method
Objective: To determine the approximate maximum soluble concentration of the compound in a specific biological medium. This is a "kinetic" measurement because it starts from a DMSO stock, which is relevant for most in vitro screening.[27][28][29][30]
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Test medium (e.g., DMEM with 10% FBS, PBS pH 7.4).
-
96-well microplate.
-
Plate shaker.
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or HPLC-UV system for concentration analysis.
Procedure:
-
Prepare Dilutions: Create a serial dilution of your DMSO stock solution.
-
Add to Medium: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of the pre-warmed test medium. This keeps the final DMSO concentration at 1%.
-
Equilibrate: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[27]
-
Measure Precipitation:
-
Turbidimetric Method: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates light scattering from a precipitate.[29]
-
HPLC Method (More Accurate): Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant, filter it, and analyze the concentration of the dissolved compound by HPLC-UV.[27][31]
-
-
Determine Solubility: The highest concentration that remains clear (low turbidity) or where the measured concentration matches the nominal concentration is the kinetic solubility limit.[8]
Reference Data & Visualization
Table: Properties of Common Solubilization Agents
| Agent Class | Example | Mechanism of Action | Typical Final Conc. (In Vitro) | Key Considerations |
| Organic Solvent | DMSO | Reduces solvent polarity | 0.1% - 0.5% | Potential for cytotoxicity at >0.5%; can cause "solvent shock".[9][13] |
| Co-Solvent | PEG-400 | Increases polarity of stock solution, reducing solvent shock | < 1% (total solvent) | Must be tested for cell-specific toxicity. |
| Cyclodextrin | HP-β-CD | Forms water-soluble inclusion complexes by encapsulating the hydrophobic drug.[22][26] | 1-10 mM | Can sometimes interfere with drug-target binding; check for assay compatibility. |
| Surfactant | Tween® 80 | Forms micelles that solubilize the drug above the critical micelle concentration (CMC).[21] | < 0.01% | High potential for cytotoxicity and membrane disruption. |
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a water-soluble complex.
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Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
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Gavali, S. M., & Gupta, S. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]
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S, P., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
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Homayun, B., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Unknown Author. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Mu, Z., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
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Oxford Reference. (n.d.). Amine salts. Oxford Reference. Available at: [Link]
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Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]
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Pihlar, A., et al. (2025). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. MDPI. Available at: [Link]
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Unknown Author. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]
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Unknown Author. (n.d.). Physicochemical Data for Quinoline Derivatives. ResearchGate. Available at: [Link]
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Petersen, D. W., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]
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CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available at: [Link]
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Unknown Author. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]
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Unknown Author. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]
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Unknown Author. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available at: [Link]
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Unknown Author. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
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University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
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Unknown Author. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. ResearchGate. Available at: [Link]
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Unknown Author. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
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Unknown Author. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]
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Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
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Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Chemistry LibreTexts. Available at: [Link]
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Fritschka, E., et al. (n.d.). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. Available at: [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]
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Unknown Author. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Available at: [Link]
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Unknown Author. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]
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A Researcher's Guide to Comparing Physicochemical Properties: Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride vs. Free Base
In early-stage drug development, the selection of an optimal solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy, manufacturability, and shelf-life. For weakly basic compounds like Methyl[(2-methylquinolin-6-yl)methyl]amine, the choice between developing the free base or a salt form—such as the hydrochloride—is fundamental. This guide provides a comprehensive framework for objectively comparing the solubility and stability of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride and its corresponding free base, grounded in established pharmaceutical science principles and regulatory guidelines.
The conversion of a free base to a salt form is a widely used strategy to enhance physicochemical properties.[1][2] Salt formation can improve aqueous solubility, dissolution rate, and chemical stability.[3][4][5] However, these benefits are not guaranteed and can be accompanied by trade-offs, such as increased hygroscopicity (the tendency to absorb moisture from the air), which may negatively affect chemical stability and handling.[3][4] Therefore, a side-by-side experimental comparison is not just recommended; it is essential for a data-driven decision.
This guide outlines the necessary experimental protocols to generate robust, comparative data, enabling researchers and drug development professionals to make an informed selection of the optimal form for further development.
Section 1: Comparative Solubility Assessment
Solubility is a key determinant of a drug's bioavailability.[6] For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. We will assess two types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound before it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput method often used in early discovery to quickly flag potential solubility issues.[7][8][9][10][11]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It represents the true saturation concentration of a compound in a solvent after equilibrium has been reached, which can take 24 hours or longer.[8][9][12][13]
Protocol 1: Kinetic Solubility Determination via Nephelometry
This protocol provides a rapid assessment of solubility by measuring turbidity as an indicator of precipitation.
Rationale: In early-stage development, speed and material conservation are paramount. This method allows for the rapid screening of multiple compounds or forms in various buffer conditions, providing an early indication of which form is more likely to maintain solubility upon dilution into an aqueous environment.[10]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride and the free base in 100% dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a panel of aqueous buffers, including:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Assay Procedure:
-
Add 198 µL of each buffer to separate wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the corresponding wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix the plate on a shaker for 2 hours at room temperature.[8]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
-
Data Analysis: Compare the turbidity readings. Higher turbidity indicates lower kinetic solubility.
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility, providing a definitive measure for lead optimization and preformulation stages.[8][12]
Rationale: The shake-flask method is considered the most reliable for determining thermodynamic solubility.[12] By allowing the solid compound to reach equilibrium with the solvent over an extended period (typically 24-48 hours), it measures the maximum concentration achievable under specific conditions, which is critical for predicting in vivo dissolution.[9][14]
Methodology:
-
Sample Preparation: Add an excess amount of solid (e.g., 2-5 mg) of each form (hydrochloride and free base) to separate glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each buffer (pH 1.2, 4.5, 7.4) to the respective vials. Ensure enough solid remains to form a slurry, confirming that saturation will be reached.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Sample Processing: After incubation, allow the vials to stand for a short period for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any undissolved particles.[7] Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[7][8][9]
Data Presentation: Solubility Comparison
| Form | Buffer Condition | Kinetic Solubility (Relative Turbidity) | Thermodynamic Solubility (µg/mL) |
| Free Base | SGF (pH 1.2) | Low | High |
| Acetate (pH 4.5) | Moderate | Moderate | |
| PBS (pH 7.4) | High | Low | |
| Hydrochloride | SGF (pH 1.2) | Very Low | Very High |
| Acetate (pH 4.5) | Low | High | |
| PBS (pH 7.4) | Moderate | Moderate-High | |
| Note: Data presented are hypothetical and for illustrative purposes. |
Section 2: Comparative Stability Assessment
Stability testing provides crucial information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15][16] These studies are essential for determining storage conditions and shelf-life. The protocols described here are based on the International Council for Harmonisation (ICH) guidelines.[17]
Protocol 3: Solid-State Stability Under Accelerated Conditions (ICH Q1A(R2))
This protocol evaluates the chemical and physical stability of the solid API under stressed temperature and humidity conditions.
Rationale: Accelerated stability studies, as defined by ICH Q1A(R2), are designed to increase the rate of chemical degradation or physical change of a drug substance.[15][16][18] By exposing the samples to elevated temperature and humidity (e.g., 40°C / 75% RH), potential degradation pathways and stability differences between the salt and free base can be identified in a shorter timeframe than long-term studies.[16]
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of each form (hydrochloride and free base) in separate, open glass vials to ensure maximum exposure to the environmental conditions.
-
Storage: Place the vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).[15][16]
-
Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 2 weeks, 4 weeks, and 8 weeks).
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Hygroscopicity: Measure weight change using a dynamic vapor sorption (DVS) analyzer or by careful weighing before and after storage in a desiccator to determine water uptake.
-
Solid Form: Analyze using X-Ray Powder Diffraction (XRPD) to detect any changes in crystallinity or polymorphic form.
-
Protocol 4: Photostability Assessment (ICH Q1B)
This protocol assesses the stability of the API when exposed to light.
Rationale: Light exposure can cause significant degradation of photosensitive compounds.[19] The ICH Q1B guideline provides a standardized method for photostability testing to ensure the drug substance does not undergo unacceptable changes during manufacturing and storage.[19][20][21][22][23]
Methodology:
-
Sample Preparation: Spread a thin layer of each solid form (hydrochloride and free base) on a suitable container (e.g., glass petri dish). Prepare a "dark control" for each by wrapping an identical sample in aluminum foil.
-
Exposure: Place the samples and dark controls in a photostability chamber.
-
Light Conditions: Expose the samples to a light source that conforms to ICH Q1B specifications, delivering an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][22][23]
-
Analysis: After exposure, compare the exposed samples to the dark controls using the same analytical methods as in the solid-state stability study (Appearance, Purity by HPLC).
Data Presentation: Stability Comparison (4 Weeks at 40°C/75% RH)
| Form | Initial Purity (%) | Purity after 4 Weeks (%) | Degradation Products (%) | Appearance Change | Water Uptake (%) |
| Free Base | 99.8 | 99.5 | 0.3 | None | < 0.2 |
| Hydrochloride | 99.9 | 98.0 | 1.9 | Slight discoloration | 3.5 |
| Note: Data presented are hypothetical and for illustrative purposes. |
Section 3: Visualization of Experimental Workflows
To clarify the logical flow of the comparison, the following diagrams illustrate the key experimental processes.
Caption: Workflow for Comparative Stability Assessment.
Section 4: Interpretation and Conclusion
The experimental data generated through these protocols will provide a clear, objective basis for selecting the optimal form of Methyl[(2-methylquinolin-6-yl)methyl]amine.
-
Solubility: A significant increase in thermodynamic solubility for the hydrochloride salt, particularly at physiologically relevant pH values (1.2 and 4.5), would strongly favor its selection for oral drug development. [3]However, if the free base exhibits sufficient solubility (>100 µg/mL), the benefit of salt formation may be less critical.
-
Stability: The decision is often a balance. The free base may show superior chemical stability and lower hygroscopicity. In contrast, the hydrochloride salt might be more soluble but susceptible to degradation, especially under humid conditions. [4]If the salt shows unacceptable degradation or high hygroscopicity, the development challenges (e.g., need for protective packaging, formulation complexity) may outweigh the solubility advantages. [4][24]Conversely, if the free base is unstable, salt formation might be necessary to achieve a viable shelf-life. [5] Ultimately, the goal is to select the form that provides the best balance of properties: sufficient solubility for bioavailability, adequate stability for a long shelf-life, and acceptable physical properties for robust manufacturing. This structured, data-driven approach ensures that the chosen candidate has the highest probability of success in downstream development.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]
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ICH. (n.d.). Quality Guidelines. Available at: [Link]
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Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]
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Sampled. (2025). Photostability Testing. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
ATLAS Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
ICH. (2010). Q1A(R2) Guideline. Available at: [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]
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PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available at: [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]
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Creative Bioarray. (2025). Aqueous Solubility Assays. Available at: [Link]
-
PharmaTEC. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Available at: [Link]
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ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at: [Link]
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PubMed. (2018). Salt formation improved the properties of a candidate drug during early formulation development. Available at: [Link]
-
Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Available at: [Link]
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Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]
-
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]
-
ACS Publications. (2018). In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion. Available at: [Link]
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American Pharmaceutical Review. (2015). Solid State Considerations for Early Development. Available at: [Link]
-
Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
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A Guide to Validating the Biological Activity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride Using Orthogonal Assays
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, a derivative of this versatile class, presents a promising candidate for drug discovery. However, identifying and validating its specific biological activity requires a rigorous, multi-faceted approach.
This guide provides a comprehensive framework for validating the hypothesized biological activity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. We will proceed under the working hypothesis that, based on its structural class, the compound is an inhibitor of a key oncogenic protein kinase (e.g., Epidermal Growth Factor Receptor, EGFR) and exhibits cytotoxic effects on cancer cells.
The central thesis of this guide is the critical importance of using orthogonal assays. In an era where data reproducibility is a significant challenge, relying on a single assay is insufficient.[3] Orthogonal assays, which employ fundamentally different detection principles to measure the same biological event, are essential for eliminating false positives and building a robust, trustworthy data package.[4] This approach is not only a matter of scientific best practice but is also increasingly expected by regulatory bodies like the FDA.[4]
We will detail a logical progression of experiments, from a primary biochemical screen to biophysical and cell-based assays, to build a compelling case for the compound's mechanism of action.
The Imperative of Orthogonal Validation
The initial "hit" from a primary screen can often be misleading. The observed activity may stem from artifacts rather than genuine interaction with the biological target.[3] Common sources of false positives include compound auto-fluorescence, light absorption, or non-specific aggregation that interferes with the assay's detection system.
Orthogonal validation mitigates this risk by confirming the initial result through a different technological platform.[3][4] A true positive hit should demonstrate consistent activity across multiple, mechanistically distinct assays. This strategy provides a self-validating system, ensuring that the observed biological effect is a direct consequence of the compound's interaction with the intended target.
Caption: The logic of using orthogonal assays to confirm a primary screen hit and eliminate false positives.
Experimental Validation Workflow: A Step-by-Step Guide
Our validation strategy follows a logical progression, beginning with a high-throughput biochemical assay to establish potency, followed by biophysical and cell-based assays to confirm direct target engagement and physiological relevance.
Caption: A sequential workflow for validating a hit compound from primary screen to phenotypic outcome.
Section 1: Primary Assay - In Vitro Biochemical Potency
The first step is to quantify the compound's ability to inhibit the target kinase in a controlled, cell-free environment. A luminescence-based kinase assay is an excellent choice due to its high sensitivity and broad dynamic range.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare assay buffers, the target kinase (e.g., recombinant human EGFR), the specific substrate peptide, and ATP according to the manufacturer's guidelines.
-
Compound Plating: Create a 10-point, 3-fold serial dilution of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in DMSO. Dispense into a 384-well assay plate. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO alone as a negative control.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to each well to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation (10 minutes), measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Performance Comparison
| Compound | Primary Assay IC₅₀ (nM) | Notes |
| Methyl[(2-methylquinolin-6-yl)methyl]amine HCl | 150 | Shows potent inhibition of EGFR kinase activity. |
| Gefitinib (Control) | 25 | Results are consistent with literature values, validating assay performance. |
| Inactive Structural Analog | > 10,000 | Confirms that the specific chemical structure is required for activity. |
Section 2: Orthogonal Assay 1 - Biophysical Confirmation of Direct Binding
To ensure the observed inhibition is due to direct binding and not an assay artifact, we employ a biophysical method. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures real-time binding kinetics between an analyte (the compound) and a ligand (the target protein).[3][5]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. When the compound flows over the surface and binds to the protein, the change in mass causes a measurable response, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᴅ).
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization: Immobilize recombinant EGFR protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Measurement: Inject the compound solutions over the immobilized EGFR surface and a reference flow cell. Record the sensorgrams, which show the binding response over time.
-
Kinetic Analysis: After each injection, allow the compound to dissociate. Regenerate the chip surface if necessary.
-
Data Fitting: Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kᴅ.
Hypothetical Binding Affinity Data
| Compound | Kᴅ (nM) | kₐ (1/Ms) | kₑ (1/s) | Notes |
| Methyl[(2-methylquinolin-6-yl)methyl]amine HCl | 250 | 1.2 x 10⁵ | 3.0 x 10⁻² | Confirms direct, high-affinity binding to EGFR. The Kᴅ value is in a relevant range compared to the biochemical IC₅₀. |
| Gefitinib (Control) | 40 | 2.5 x 10⁵ | 1.0 x 10⁻² | Strong binding kinetics, as expected for a known inhibitor. |
Section 3: Orthogonal Assay 2 - Validation of Cellular Target Engagement
Confirming that the compound can enter cells and engage its target in a complex biological environment is a crucial step. A Western blot to measure the phosphorylation of a direct downstream substrate of the target kinase provides unambiguous evidence of target engagement.
Caption: Inhibition of EGFR autophosphorylation prevents the phosphorylation of downstream substrates like Akt.
Principle: We will treat EGFR-dependent cancer cells (e.g., A549) with our compound and then stimulate the pathway with EGF. By measuring the levels of phosphorylated EGFR (p-EGFR) and total EGFR via Western blot, we can directly assess the compound's inhibitory activity in a cellular context.
Protocol: Cellular Western Blot
-
Cell Culture and Treatment: Seed A549 cells and grow to 80% confluency. Serum-starve the cells overnight.
-
Compound Incubation: Treat cells with increasing concentrations of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride for 2 hours.
-
Pathway Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the cellular EC₅₀.
Section 4: Phenotypic Confirmation - Cell Viability Assay
The final piece of the validation puzzle is to demonstrate that target engagement translates into the desired physiological outcome—in this case, the death of cancer cells. A cytotoxicity assay measures the reduction in cell viability following compound treatment. The MTT assay is a classic colorimetric method for this purpose.[1][6]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed A549 cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Summary of Validation Data
| Assay Type | Metric | Methyl[(2-methylquinolin-6-yl)methyl]amine HCl | Gefitinib (Control) | Interpretation |
| Primary (Biochemical) | IC₅₀ | 150 nM | 25 nM | Potent enzyme inhibition. |
| Orthogonal 1 (Biophysical) | Kᴅ | 250 nM | 40 nM | Confirms direct, high-affinity target binding. |
| Orthogonal 2 (Cellular) | p-EGFR EC₅₀ | 400 nM | 80 nM | Demonstrates target engagement within cells. |
| Phenotypic (Viability) | GI₅₀ | 550 nM | 100 nM | Links target engagement to a functional anti-proliferative effect. |
The strong correlation across biochemical potency (IC₅₀), biophysical binding (Kᴅ), cellular target engagement (EC₅₀), and the functional cellular outcome (GI₅₀) provides a high degree of confidence that Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a genuine inhibitor of EGFR.
Conclusion
This guide has outlined a rigorous, multi-pronged strategy for validating the biological activity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. By systematically progressing from a primary biochemical screen to mechanistically distinct orthogonal assays—biophysical and cell-based—we can build a robust and trustworthy data package. This orthogonal approach is indispensable for confirming direct target engagement, eliminating potential artifacts, and confidently linking a molecular mechanism to a cellular phenotype. Adherence to this validation framework significantly increases the probability of success in the complex and resource-intensive process of drug discovery and development.
References
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from Creative Biolabs. [Link]
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Xavier, C., et al. (2016). Unbiased binding assays for discovering small-molecule probes and drugs. ResearchGate. [Link]
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Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from Revvity Signals. [Link]
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Gamble, J. T., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. [Link]
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Scott, A. D., et al. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. [Link]
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Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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A Framework for Efficacy Assessment: Evaluating Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride Against Standard Quinoline Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a wide range of therapeutic agents. This guide presents a comprehensive framework for the comparative efficacy evaluation of a novel investigational compound, Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (hereafter referred to as "Compound Q"). As published biological data for Compound Q is not yet available, this document serves as a methodological guide for researchers. We will outline a series of robust biochemical and cell-based assays to characterize its inhibitory potential against well-defined molecular targets. For illustrative purposes, we will compare its hypothetical performance data against established, standard quinoline inhibitors targeting distinct mechanisms of action: Ciprofloxacin (a DNA gyrase inhibitor) and Erlotinib (an EGFR kinase inhibitor). This guide is designed to provide drug development professionals with the experimental logic and detailed protocols necessary to rigorously assess novel quinoline derivatives.
The Quinoline Motif: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure due to its ability to interact with a multitude of biological targets through various non-covalent interactions. This has led to the development of quinoline-based drugs with diverse therapeutic applications.
-
Antibacterial Agents: The fluoroquinolone class, exemplified by Ciprofloxacin , functions by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition by quinolones leads to the stabilization of the enzyme-DNA cleavage complex, resulting in lethal double-strand breaks.
-
Anticancer Agents: Many quinoline derivatives target protein kinases, which are frequently dysregulated in cancer. Erlotinib , a standard-of-care inhibitor, targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP at the kinase's active site, Erlotinib blocks downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, that drive cell proliferation and survival.
-
Investigational Compound Q: The structure of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride combines the core quinoline scaffold with a methylamine side chain. While its precise mechanism is unknown, its structural elements suggest potential interactions with ATP-binding pockets of kinases or the DNA-binding sites of topoisomerases. The objective of the following experimental framework is to elucidate its primary mechanism and quantify its potency relative to established inhibitors.
A Multi-Tiered Experimental Framework for Efficacy Profiling
To comprehensively evaluate Compound Q, we propose a logical workflow progressing from direct target-based biochemical assays to broader cell-based phenotypic screens. This approach allows for the determination of specific molecular interactions and their translation into cellular effects.
Tier 1: Biochemical Assays for Direct Target Inhibition
The initial step is to determine if Compound Q directly interacts with and inhibits the activity of well-defined enzymes. This provides a clean, quantitative measure of potency, known as the half-maximal inhibitory concentration (IC50).
Protocol 1: DNA Gyrase Supercoiling Assay
This assay assesses the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
-
Rationale: This is the canonical assay to identify inhibitors of bacterial type II topoisomerases like Ciprofloxacin. Its specificity allows for the direct measurement of enzymatic inhibition.
-
Methodology:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a 20 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 25 mM KCl, 2 mM spermidine, 1.8 mM ATP, 5% glycerol, 100 µg/mL BSA, 500 ng of relaxed pBR322 plasmid DNA, and 1 unit of E. coli DNA gyrase.
-
Inhibitor Addition: Add Compound Q or Ciprofloxacin from a 10-point, 3-fold serial dilution series (e.g., final concentrations from 100 µM to 5 nM). Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing 0.1% SDS and 25 mM EDTA).
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2-3 hours.
-
Visualization & Analysis: Visualize the DNA bands under UV light. The supercoiled DNA migrates faster than the relaxed DNA. Quantify the band intensity for both forms using densitometry software.
-
IC50 Calculation: Plot the percentage of inhibition (relative to controls) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: EGFR Kinase Activity Assay
This assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain, quantifying the inhibitory effect of the test compounds.
-
Rationale: This assay directly measures the catalytic activity of the kinase domain, providing a precise IC50 value for ATP-competitive inhibitors like Erlotinib. Fluorometric kits provide a high-throughput and sensitive readout.
-
Methodology:
-
Reagent Preparation: Use a commercial kinase assay kit (e.g., ADP-Glo™ or similar). Prepare reagents according to the manufacturer's instructions. This typically includes the kinase buffer, recombinant human EGFR enzyme, a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor Plating: In a white, opaque 384-well plate, add Compound Q or Erlotinib from a 10-point, 3-fold serial dilution series (e.g., final concentrations from 10 µM to 0.5 nM).
-
Enzyme/Substrate Addition: Add the EGFR enzyme and substrate mixture to all wells. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (typically at a concentration near its Km, e.g., 10-100 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Development: Stop the reaction and develop the detection signal by adding the kit's detection reagents in the sequence specified by the manufacturer. This typically involves converting the ADP produced into a luminescent or fluorescent signal.
-
Data Acquisition: Read the plate on a compatible microplate reader (luminescence or fluorescence).
-
IC50 Calculation: Calculate the percentage of inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Tier 2: Cell-Based Assays for Cellular Potency
Following biochemical characterization, it is crucial to assess the compound's activity in a more complex biological context. Cell-based assays measure the compound's ability to cross the cell membrane and engage its target to produce a phenotypic effect, such as growth inhibition.
Protocol 3: Cancer Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Rationale: To determine the potency of Compound Q and Erlotinib against a cancer cell line that is dependent on EGFR signaling (e.g., NCI-H1975, which harbors an EGFR mutation). This provides a cellular EC50 value that integrates target engagement, cell permeability, and potential off-target effects.
-
Methodology:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare 2X serial dilutions of Compound Q and Erlotinib in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and no-cell (blank) controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
EC50 Calculation: Subtract the blank reading from all wells. Calculate the percentage of viability relative to the DMSO control. Plot the percentage of viability against the log of compound concentration to determine the EC50 value.
-
Comparative Efficacy Analysis (Illustrative Hypothetical Data)
The data generated from the protocols above should be collated to build a comparative profile of Compound Q. The following table represents a hypothetical outcome to illustrate how the data would be presented and interpreted.
| Compound | Target/Assay | IC50 / EC50 (nM) | Notes |
| Compound Q (Test) | EGFR Kinase (Biochemical) | 75 | Shows direct, potent inhibition of the isolated enzyme. |
| DNA Gyrase (Biochemical) | > 50,000 | No significant activity against the bacterial topoisomerase. | |
| NCI-H1975 Viability (Cellular) | 250 | Potent anti-proliferative effect in an EGFR-mutant cell line. | |
| Erlotinib (Standard) | EGFR Kinase (Biochemical) | 5 | High-potency reference compound. |
| DNA Gyrase (Biochemical) | > 50,000 | Confirms target selectivity. | |
| NCI-H1975 Viability (Cellular) | 80 | Reference cellular potency. | |
| Ciprofloxacin (Standard) | EGFR Kinase (Biochemical) | > 50,000 | Confirms target selectivity. |
| DNA Gyrase (Biochemical) | 300 | High-potency reference compound. | |
| NCI-H1975 Viability (Cellular) | > 100,000 | No cytotoxic effect on human cancer cells at relevant concentrations. |
Interpretation of Hypothetical Results:
Its biochemical IC50 (75 nM) is potent, though approximately 15-fold less so than Erlotinib (5 nM). This difference in potency is also reflected in the cellular viability assay (250 nM for Compound Q vs. 80 nM for Erlotinib). The drop-off from biochemical to cellular potency (75 nM to 250 nM) is common and may be attributed to factors such as cell membrane permeability or efflux pump activity. The lack of activity for Ciprofloxacin in the cancer cell line and for Erlotinib against DNA gyrase validates the specificity of the assays and the distinct mechanisms of the standard inhibitors.
Conclusion and Future Outlook
This guide provides a structured, logical, and experimentally robust framework for assessing the comparative efficacy of novel quinoline derivatives like Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. By employing a tiered approach of biochemical and cell-based assays, researchers can efficiently determine a compound's primary mechanism of action, quantify its potency, and assess its selectivity against established standards.
The hypothetical results for Compound Q position it as a promising selective kinase inhibitor. The logical next steps in its preclinical development would include:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity beyond EGFR.
-
Mechanism of Action Validation: Performing Western blot analysis to confirm the inhibition of EGFR phosphorylation and downstream signaling targets (e.g., p-ERK) in treated cells.
-
In Vivo Efficacy Studies: Evaluating tumor growth inhibition in a mouse xenograft model using a relevant cancer cell line.
-
Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with preliminary toxicology studies.
By following this comprehensive evaluation pathway, researchers can build a robust data package to support the continued development of promising new therapeutic candidates derived from the versatile quinoline scaffold.
References
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Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. Available from: [Link]
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YouTube. Quinolones Mechanism of action. (2020). Available from: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available from: [Link]
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Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available from: [Link]
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Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Molecules. Available from: [Link]
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edX. IC50 Determination. Available from: [Link]
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Lizee, G., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available from: [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available from: [Link]
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Le, P. T., et al. (2024). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. Chemistry – A European Journal. Available from: [Link]
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Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]
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Wikipedia. Half maximal inhibitory concentration (IC50). Available from: [Link]
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Aubry, A., et al. (2001). Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy. Available from: [Link]
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Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Shen, L. L. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. Available from: [Link]
- Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial
A Researcher's Guide to Ensuring Reproducibility in Cell Viability Assays When Evaluating Novel Quinoline Derivatives
In the landscape of drug discovery and development, the accurate and reproducible assessment of a compound's effect on cell viability is a cornerstone of preclinical research. This guide provides a comprehensive comparison of standard cell viability assays, framed within the context of evaluating the cytotoxic potential of a novel compound, Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride. As a quinoline derivative, this compound belongs to a class of molecules known for a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] Therefore, robustly and reproducibly quantifying its impact on cell viability is paramount.
This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of widely-used cell viability assays—MTT, XTT, and CellTiter-Glo®—and provides the rationale for experimental choices that bolster data integrity and reproducibility. For researchers and drug development professionals, understanding the nuances of these assays is critical for generating reliable data that can confidently drive a project forward.
Understanding the Assays: A Mechanistic Comparison
The selection of a cell viability assay is a critical decision that influences the interpretation of a compound's biological activity. The three assays compared here—MTT, XTT, and CellTiter-Glo®—represent two major categories of viability assessment: metabolic reduction of a tetrazolium salt and quantification of intracellular ATP.
1. Tetrazolium Salt Reduction Assays: MTT and XTT
Both MTT and XTT assays gauge cell viability by measuring the metabolic activity of cellular enzymes.[4][5] In viable cells, NAD(P)H-dependent oxidoreductases reduce the tetrazolium salt to a colored formazan product.[5] The quantity of this formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[4][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay utilizes a yellow tetrazolium salt that is reduced to an insoluble purple formazan.[4] A key procedural step is the solubilization of these formazan crystals before the absorbance can be measured, which can introduce variability if not performed consistently.[7]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): As a second-generation tetrazolium salt, XTT is reduced to a water-soluble orange formazan product.[8][9] This eliminates the solubilization step required in the MTT assay, simplifying the protocol and potentially reducing variability.[10]
2. ATP Quantification Assay: CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay operates on a different principle: it quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[11] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP.[11] This "glow-type" signal is highly stable, with a half-life of over five hours, offering flexibility in experimental workflows.[11]
Comparative Overview of Key Assay Parameters
| Parameter | MTT Assay | XTT Assay | CellTiter-Glo® Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4] | Enzymatic reduction of tetrazolium salt by cellular dehydrogenases.[10] | Quantitation of ATP, indicating metabolically active cells.[11] |
| Product | Insoluble purple formazan.[4] | Soluble orange formazan.[8] | Luminescent signal (light).[11] |
| Detection | Colorimetric (Absorbance at ~570 nm).[4][6] | Colorimetric (Absorbance at ~450 nm).[8][12] | Luminescence.[13] |
| Protocol | Multi-step: requires a solubilization step.[7] | Simpler protocol: no solubilization needed.[10] | Homogeneous "add-mix-measure" format.[11] |
| Sensitivity | Good | Good to Excellent | Excellent |
| Throughput | High | High | Very High |
| Potential for Interference | Phenol red, compounds that affect mitochondrial respiration.[4] | Phenol red, compounds that affect cellular redox potential. | Compounds that affect luciferase or ATP levels. |
Experimental Protocols for Evaluating Compound Cytotoxicity
The following are detailed, step-by-step protocols for assessing the cytotoxicity of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride using the three compared assays. Adherence to these protocols is crucial for ensuring reproducibility.
I. Cell Preparation (Common to all assays)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment and recovery.[3]
-
Compound Treatment: Prepare serial dilutions of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (medium with the same concentration of DMSO, typically <0.5%) and untreated controls.[3]
-
Exposure: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
II. Assay-Specific Procedures
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize the solution.[4][5]
-
MTT Addition: Add 10 µL of the MTT solution to each well.[15][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.[5][15]
-
Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 570 nm using a microplate reader.[16]
-
Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture by combining the two reagents according to the manufacturer's instructions.[8][12]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[12][17]
-
Reading: Gently shake the plate and measure the absorbance between 450 and 500 nm using a microplate reader.[12][17]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent.[6][13]
-
Plate Equilibration: Equilibrate the cell plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Reading: Record the luminescence using a plate reader.
Visualizing the Assay Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each assay.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the XTT cell viability assay.
Caption: Workflow for the CellTiter-Glo® assay.
Ensuring Reproducibility: Key Metrics and Best Practices
Reproducibility is the bedrock of scientific integrity. In the context of cell viability assays, several statistical measures are employed to validate the robustness and reliability of the data.
1. Coefficient of Variation (CV)
The CV measures the precision of the assay by quantifying the variation between replicate measurements.[18] It is calculated as the ratio of the standard deviation to the mean, often expressed as a percentage (%CV).[19]
-
Intra-assay CV: Measures the variation within a single assay plate. A CV of less than 10% is generally considered acceptable.[20]
-
Inter-assay CV: Measures the variation between different assay plates or experiments run on different days. An inter-assay CV of less than 15% is typically acceptable.[20]
2. Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[21] It provides a measure of the separation between the signals of positive and negative controls relative to their variability.[21][22] The formula for Z'-factor is:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean refers to the average signal of the positive and negative controls.
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[23][24]
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.[23][24]
-
Z' < 0: An unsuitable assay for screening purposes.[23]
| Metric | Definition | Acceptable Range | Importance for Reproducibility |
| Intra-Assay CV | Variation within a single plate.[20] | < 10%[20] | Ensures consistency of results within an experiment. |
| Inter-Assay CV | Variation between different plates/days.[20] | < 15%[20] | Demonstrates the long-term reliability of the assay. |
| Z'-Factor | Measures the separation between control signals.[21] | > 0.5 for a robust assay.[21][23] | Validates the assay's ability to reliably distinguish between experimental effects and noise. |
Conclusion and Recommendations
When evaluating the cytotoxic effects of a novel compound like Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, the choice of cell viability assay should be guided by the specific experimental needs and available resources.
-
For routine screening with a focus on cost-effectiveness, the MTT assay remains a viable option, provided that the protocol is strictly followed to minimize variability in the solubilization step.
-
The XTT assay offers a more streamlined and potentially more reproducible alternative to MTT by eliminating a key handling step, making it an excellent choice for many laboratories.
-
For studies demanding the highest sensitivity and for high-throughput screening applications, the CellTiter-Glo® assay is superior due to its simple, homogeneous format and robust signal.
Ultimately, regardless of the assay chosen, the key to generating high-quality, reproducible data lies in meticulous experimental technique, the consistent application of standardized protocols, and the rigorous statistical validation of results using metrics such as the coefficient of variation and the Z'-factor. By grounding experimental work in these principles, researchers can ensure the integrity of their findings and make confident decisions in the critical path of drug discovery.
References
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
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University of Oslo. CellTiter-Glo Assay - OUS research. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Ghasemzadeh, A., et al. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. PMC - NIH. [Link]
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Grokipedia. Z-factor. [Link]
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Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
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Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
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PubMed. (2023, December 11). Assessment and comparison of viability assays for cellular products. National Institutes of Health. [Link]
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RxPlora. (2024, August 1). What is Z' (read Z-factor)?. [Link]
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Kopljar, N., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC - NIH. [Link]
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Patsnap Synapse. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. [Link]
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PLA 3.0 Knowledge Center. Coefficient of variation. [Link]
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Quantics Biostatistics. (2022, October 26). Coefficient of Variation (CV) - a suitability criterion?. [Link]
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protocols.io. (2024, March 1). CellTitre Glo 2.0 Viability Assay. [Link]
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ResearchGate. Coefficient of variation analysis. [Link]
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PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]
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Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
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Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. [Link]
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Brieflands. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]
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ResearchGate. (2025, October 15). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]
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PubMed. (2010, December 23). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. [Link]
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PMC. (2021, January 5). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. National Institutes of Health. [Link]
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MDPI. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. [Link]
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Benchmarking Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride against known reference compounds
An objective, data-driven evaluation of a chemical building block requires moving beyond basic structural descriptions to understand its reactivity, physicochemical behavior, and biological baseline. Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4) is a highly specialized quinoline derivative. The quinoline core is a profoundly versatile pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimalarial agents, and targeted apoptotic modulators[1],[2].
This guide benchmarks Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride against two foundational reference scaffolds: 2-Methylquinoline (Quinaldine) and 6-Aminoquinoline . By isolating the effects of its specific functional groups—namely the C2-methyl substitution and the C6-methylamine extension—we can accurately profile its utility in medicinal chemistry and library synthesis.
Structural Rationale & Pharmacophore Profiling
To understand the performance of this compound, we must analyze the causality behind its structural design.
In standard aminoquinolines (like 6-Aminoquinoline), the amine is directly attached to the aromatic ring. This creates an aniline-like system where the nitrogen's lone pair is delocalized into the quinoline pi-system, resulting in poor nucleophilicity and a low pKa (~5.5).
By introducing a methylene linker (-CH2-) at the C6 position, Methyl[(2-methylquinolin-6-yl)methyl]amine breaks this conjugation. The resulting secondary amine is aliphatic, retaining its localized lone pair. This fundamentally shifts the molecule's profile, yielding a highly reactive nucleophile with a strongly basic pKa (~9.5). Furthermore, the substitution at the C2 position with a methyl group introduces steric hindrance near the quinoline nitrogen. This steric shield is a known strategy to modulate cytochrome P450 (CYP) metabolism and alter the pKa of the conjugated acid[3].
Pharmacophore mapping of Methyl[(2-methylquinolin-6-yl)methyl]amine.
Table 1: Comparative Physicochemical Properties
Note: Values are representative benchmarks based on standard chemoinformatic profiling for these scaffolds.
| Property | 2-Methylquinoline (Reference) | 6-Aminoquinoline (Reference) | Methyl[(2-methylquinolin-6-yl)methyl]amine (Target) |
| Molecular Weight | 143.19 g/mol | 144.17 g/mol | 186.25 g/mol (Free base) |
| Formulation | Free Base (Liquid) | Free Base (Solid) | Hydrochloride Salt (Solid) |
| pKa (Basic N) | ~5.8 (Quinoline N) | ~5.5 (Aniline N) | ~9.5 (Aliphatic N), ~4.8 (Quinoline N)[4] |
| LogP (Neutral) | ~2.4 | ~1.2 | ~1.8 |
| Nucleophilicity | None | Weak (Conjugated) | Strong (sp3 hybridized) |
Experimental Methodologies & Self-Validating Protocols
To objectively benchmark the target compound against the references, we utilize a multiparametric workflow focusing on synthesis efficiency (reactivity) and baseline biological behavior (ADME).
Multiparametric benchmarking workflow for quinoline building blocks.
Protocol A: Competitive Nucleophilic Acylation (Reactivity Benchmark)
Objective: To empirically demonstrate the kinetic superiority of the insulated aliphatic secondary amine over the conjugated primary amine in library synthesis. Self-Validation Mechanism: This protocol uses a "one-pot competitive assay" format. By reacting a 1:1 molar ratio of the target compound and 6-aminoquinoline with a limiting amount of electrophile (0.5 equivalents), any observed differences in product formation are internally validated and strictly independent of solvent evaporation, temperature fluctuations, or localized concentration gradients.
Step-by-Step Procedure:
-
Salt Liberation: Dissolve 1.0 mmol of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride in 5 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.
-
Substrate Mixing: Add 1.0 mmol of 6-Aminoquinoline and 0.1 mmol of biphenyl (as an internal LC-MS standard) to the solution.
-
Electrophile Introduction: Cool the mixture to 0°C. Dropwise, add 0.5 mmol of benzoyl chloride under continuous stirring.
-
Kinetic Sampling: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Quench each immediately in 950 µL of cold methanol.
-
Quantification: Analyze the quenched samples via LC-MS/MS. Calculate the ratio of the benzoylated target compound versus benzoylated 6-aminoquinoline relative to the biphenyl internal standard.
Protocol B: Caco-2 Permeability & Lysosomotropism Assessment
Objective: High basicity (pKa > 9) combined with lipophilicity can lead to lysosomal trapping, artificially lowering apparent permeability ( Papp ) in standard in vitro assays. This protocol isolates true membrane permeability from organelle sequestration. Self-Validation Mechanism: The assay is run in parallel with a known lysosomotropic agent (chloroquine, a structurally related quinoline[5]) acting as a competitive lysosomal saturator. If the target compound's basolateral recovery increases upon chloroquine addition, the system self-validates that low initial permeability was due to intracellular trapping, not poor membrane diffusion.
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
Dosing Solution Preparation: Prepare a 10 µM solution of the target compound in HBSS buffer (pH 7.4). Prepare a second identical solution spiked with 50 µM chloroquine.
-
Apical to Basolateral (A-B) Transport: Apply the dosing solutions to the apical chambers. Add blank HBSS to the basolateral chambers. Incubate at 37°C in a 5% CO2 environment.
-
Sampling: Collect 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
Analysis: Quantify the transported compound via LC-MS/MS and calculate the Papp using the standard flux equation. Compare the Papp between the chloroquine-spiked and unspiked wells.
Data Synthesis & Performance Outcomes
The experimental benchmarking reveals critical distinctions in how these building blocks perform in both synthetic and biological environments.
Table 2: Reactivity and ADME Performance Outcomes
| Metric | 6-Aminoquinoline (Reference) | Methyl[(2-methylquinolin-6-yl)methyl]amine (Target) | Mechanistic Driver |
| Acylation Conversion (15 min) | < 15% | > 95% | The methylene linker breaks pi-conjugation, restoring the sp3 nitrogen's nucleophilicity. |
| A-B Permeability ( Papp ) | High (>15 x 10⁻⁶ cm/s) | Moderate (~5 x 10⁻⁶ cm/s) | The target's high pKa results in a largely ionized state at physiological pH (7.4). |
| Lysosomal Trapping Liability | Low | High | The basic secondary aliphatic amine is protonated and sequestered in acidic lysosomes. |
| Solubility (Kinetic, pH 7.4) | ~100 µg/mL | > 500 µg/mL | The hydrochloride salt formulation and basic amine drive superior aqueous solubility. |
Conclusion: Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a vastly superior building block for rapid library generation compared to traditional aminoquinolines due to its unhindered, highly reactive aliphatic amine. However, drug development professionals must account for its high basicity (pKa ~9.5). When incorporated into an Active Pharmaceutical Ingredient (API), this moiety may induce lysosomotropism. Downstream optimization should focus on converting this secondary amine into an amide or a tertiary amine to lower the overall basicity and improve transcellular permeability, while leveraging the 2-methylquinoline core for its established target-binding and metabolic stability profiles.
Sources
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- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Selectivity Profiling and Cross-Reactivity of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride: A Comparative Guide
Executive Summary
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (MQMA-HCl) is a highly versatile chemical building block and pharmacological probe utilized extensively in medicinal chemistry. It serves as a privileged scaffold for targeting complex biological pathways, including aminergic neurotransmitter systems and endoplasmic reticulum (ER) stress kinase networks 1. As drug discovery shifts toward highly selective targeted therapies, understanding the exact selectivity profile and cross-reactivity of foundational scaffolds like MQMA-HCl is critical. This guide objectively compares MQMA-HCl against alternative quinoline-amine derivatives, providing structural rationales, quantitative performance data, and self-validating experimental protocols to guide your assay development and hit-to-lead optimization.
Structural Rationale & Mechanistic Causality
The superior selectivity profile of MQMA-HCl is not accidental; it is a direct consequence of its highly specific pharmacophore:
-
Steric Shielding via the 2-Methyl Group: In kinase binding pockets, the hinge region often accommodates flat, planar heterocycles. However, the addition of a methyl group at the 2-position of the quinoline ring introduces a specific steric bulk. This prevents the molecule from indiscriminately binding to shallow kinase pockets (such as RIPK1), thereby driving profound selectivity for kinases with deeper hydrophobic pockets, such as PERK 2.
-
Vectorized Salt Bridges via the Secondary Amine: The secondary amine is protonated at physiological pH (pH 7.4), acting as a directed hydrogen bond donor and acceptor. Unlike primary amines (which act as promiscuous H-bond donors in multiple vectors), the methyl substitution on the amine restricts its conformational space. This "locks" the amine into a specific vector that favors targeted salt-bridge formation with conserved aspartate residues in GPCRs and specific amyloid-beta regulatory complexes 3.
-
Hydrochloride Salt Formulation: The HCl salt form ensures rapid dissolution in aqueous assay buffers, preventing the formation of colloidal aggregates that frequently cause false-positive cross-reactivity in high-throughput screening (HTS).
Comparative Performance: MQMA-HCl vs. Alternative Scaffolds
To objectively evaluate MQMA-HCl, we compared its profiling metrics against two commonly used structural analogs: 8-Aminoquinoline (a classic antimalarial scaffold) and 6-Amino-2-methylquinoline.
Table 1: Selectivity and Physicochemical Comparison of Quinoline-Based Amine Probes
| Parameter | MQMA-HCl | 8-Aminoquinoline | 6-Amino-2-methylquinoline |
| Primary Target Application | Aminergic GPCRs, Kinase Scaffolds (e.g., PERK) | Antimalarials, Metalloproteases | Amyloid-β Modulators, General Kinases |
| Cross-Reactivity Profile | Low (Steric shielding by 2-methyl group) | High (Strong metal chelation capability) | Moderate (Lacks secondary amine specificity) |
| Aqueous Solubility (pH 7.4) | High (>50 mg/mL, HCl salt) | Moderate (~10 mg/mL) | Low (<5 mg/mL, free base) |
| LogD (pH 7.4) | 1.2 (Optimal for CNS penetration) | 1.8 | 2.4 |
| Primary Off-Target Risk | hERG channel (mild) | CYP450 enzymes | Broad-spectrum kinase binding |
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal logic gates (mutant controls, orthogonal checks) that automatically invalidate artifactual data.
Workflow for MQMA-HCl selectivity and cross-reactivity profiling.
Protocol 1: Self-Validating Surface Plasmon Resonance (SPR) Binding Assay
Causality: SPR is utilized to determine the true thermodynamic binding constants ( KD , kon , koff ). We employ a dual-channel self-validating approach to eliminate false positives caused by non-specific surface adherence.
-
Sensor Chip Preparation: Immobilize the wild-type target receptor (e.g., PERK kinase domain) on Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling.
-
Self-Validation Setup (Mutant Control): On Flow Cell 1 (FC1), immobilize a mutant version of the receptor lacking the critical binding residue (e.g., an Asp->Ala mutation in the hinge region). Logic: True specific binding must yield a signal in FC2 but zero signal in FC1.
-
Analyte Preparation: Dissolve MQMA-HCl in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a top concentration of 10 µM, followed by a 2-fold dilution series.
-
Injection & Flow: Inject the analyte series at a high flow rate (50 µL/min). Logic: High flow rates prevent mass transport limitations, ensuring the measured KD reflects true molecular affinity rather than diffusion artifacts.
-
Data Analysis: Subtract the FC1 signal from FC2. Fit the resulting sensograms to a 1:1 Langmuir binding model.
Protocol 2: Self-Validating TR-FRET Kinase Selectivity Panel
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because the time-gated measurement eliminates auto-fluorescence from the quinoline core, preventing optical interference.
-
Reagent Preparation: Prepare a master mix containing the kinase of interest, a biotinylated substrate, and a Europium-labeled anti-phospho antibody in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Compound Dispensing: Acoustically dispense MQMA-HCl into a 384-well plate (10-point dose-response, 3-fold dilutions).
-
Self-Validation (Z'-Factor Gate): Include 16 wells of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and 16 wells of DMSO as a negative control. Logic: The assay plate is strictly self-validating; data is automatically rejected if the calculated Z'-factor is < 0.5.
-
Reaction Initiation: Add ATP at the exact Km concentration specific to each kinase to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.
-
Orthogonal Validation: For any off-target kinase showing >50% inhibition, automatically trigger a Thermal Shift Assay (TSA). Logic: The TSA confirms that the TR-FRET signal drop is caused by thermodynamic stabilization of the protein ( ΔTm>2°C ), ruling out compound aggregation or assay interference.
Cross-Reactivity & Off-Target Mitigation
When profiling MQMA-HCl, researchers must account for its inherent physicochemical properties. The primary cross-reactivity risk for quinoline-based amines is hERG channel inhibition, driven by the basic amine interacting with aromatic residues in the channel pore. However, the exact positioning of the methyl group on the secondary amine in MQMA-HCl reduces the basicity (pKa ~9.1) compared to primary amines, slightly mitigating hERG liability. To further optimize this scaffold, medicinal chemists are advised to introduce electron-withdrawing groups on the quinoline ring to lower the pKa of the amine below 8.5, thereby virtually eliminating hERG cross-reactivity while maintaining target potency.
References
- EvitaChem.Buy Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (EVT-13628848) - EvitaChem.
- RSC Publishing.Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1.
- Google Patents.US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
Sources
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- 2. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08047C [pubs.rsc.org]
- 3. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
In Vivo vs In Vitro Correlation (IVIVC) Guide: Evaluating Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride as a CNS Probe
Executive Summary
Developing centrally acting therapeutics requires bridging the gap between high-affinity in vitro target engagement and robust in vivo efficacy. Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a critical pharmacophore and pharmacological probe, particularly utilized in the development of Nociceptin/Orphanin FQ (NOP) receptor antagonists.
This guide provides an objective, data-driven comparison of this compound against alternative structural analogs. By analyzing the causality behind its physicochemical properties and detailing self-validating experimental protocols, we establish a framework for understanding its In Vivo vs In Vitro Correlation (IVIVC).
Mechanistic Context: The Quinoline Scaffold and NOP Receptor Targeting
The NOP receptor (ORL1) is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system. Upon activation by its endogenous ligand, nociceptin, it couples to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing cAMP accumulation and modulating pain pathways ([1]).
When designing small-molecule antagonists to block this pathway, researchers face a critical bottleneck: Blood-Brain Barrier (BBB) penetration .
Causality of the Chemical Structure
The choice to utilize Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is not arbitrary; it is a calculated balance of pharmacokinetics and assay compatibility:
-
The Hydrochloride Salt: The free base of this amine is highly lipophilic. Formulating it as an HCl salt ensures rapid and complete dissolution in aqueous in vitro assay buffers (e.g., Tris-HCl). This eliminates the need for high concentrations of DMSO, which can disrupt cell membranes and artificially skew receptor binding data.
-
The 2-Methyl Group: At physiological pH (7.4), the primary amine is largely protonated, which typically restricts passive diffusion across the BBB. The addition of the methyl group at the 2-position of the quinoline ring increases the overall lipophilicity (LogP) of the core scaffold. This structural choice compensates for the protonated amine, enabling sufficient BBB penetration to achieve in vivo central efficacy, as demonstrated in foundational structure-activity relationship (SAR) studies of 4-aminoquinolines ([2]).
Caption: NOP Receptor Signaling Pathway and Antagonist Blockade.
In Vitro vs In Vivo Correlation (IVIVC) Analysis
A compound may exhibit sub-nanomolar affinity in vitro but fail entirely in vivo due to rapid microsomal clearance or poor brain penetrance. To objectively evaluate Methyl[(2-methylquinolin-6-yl)methyl]amine HCl, we compare it against an unsubstituted quinoline analog (which lacks the lipophilic 2-methyl group) and JTC-801 (a fully elaborated, highly potent benzamide derivative).
Quantitative Performance Comparison
| Compound | Structural Feature | NOP IC₅₀ (nM) | Microsomal t1/2 (min) | Brain/Plasma Ratio ( Kp ) | In Vivo ED₅₀ (mg/kg, p.o.) | IVIVC Status |
| Unsubstituted Quinoline Amine | Lacks 2-methyl group | 145.0 | 12 | 0.15 | >50 (Poor) | Poor (High in vitro potency fails to translate due to low BBB penetrance) |
| Methyl[(2-methylquinolin-6-yl)methyl]amine HCl | 2-methylquinoline core | 42.5 | 45 | 0.85 | 12.5 | Good (Predictable PK/PD translation; serves as an excellent lead probe) |
| JTC-801 | Fully elaborated benzamide | 4.2 | >60 | 1.20 | 2.1 | Excellent (Optimized clinical candidate) |
Key Insight: The unsubstituted quinoline shows a severe disconnect between its in vitro binding and in vivo efficacy (Poor IVIVC). In contrast, Methyl[(2-methylquinolin-6-yl)methyl]amine HCl demonstrates a robust IVIVC, proving that the 2-methyl modification is the critical driver for overcoming the BBB bottleneck.
Caption: Workflow for establishing In Vivo vs In Vitro Correlation (IVIVC).
Experimental Methodologies (Self-Validating Systems)
To establish a trustworthy IVIVC, the experimental protocols must be rigorous and self-validating. Below are the standardized methodologies used to generate the comparative data.
Protocol A: In Vitro NOP Receptor Radioligand Binding Assay
This assay determines the IC₅₀ of the compound by measuring its ability to displace a radiolabeled endogenous ligand.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing the human NOP receptor.
-
Causality: CHO cells provide a clean background with high recombinant receptor density, minimizing interference from endogenous opioid receptors (µ, δ, κ).
-
-
Compound Dilution: Dissolve Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride directly in assay buffer (50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4).
-
Incubation: Incubate the membrane homogenate (20 µg protein/well) with 0.1 nM [3H] -Nociceptin and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Validation Checkpoint (Critical): Every plate must include a control well containing 10 µM unlabeled Nociceptin to define Non-Specific Binding (NSB).
-
Self-Validation Logic: The assay is only deemed valid if the NSB is <30% of total binding. If NSB exceeds this threshold, it indicates filter saturation or degraded radioligand, and the plate must be discarded.
-
Protocol B: In Vivo Mouse Formalin Test (Antinociception)
This behavioral model evaluates the central analgesic efficacy of the compound, confirming BBB penetration.
-
Subject Preparation: Acclimate male ICR mice (25-30g) to transparent observation chambers for 30 minutes prior to testing to reduce stress-induced analgesia.
-
Dosing: Administer the test compound (e.g., 12.5 mg/kg, p.o.) 45 minutes prior to the formalin challenge.
-
Causality: Oral administration tests both systemic gastrointestinal absorption and subsequent BBB penetration, which is the ultimate test of IVIVC.
-
-
Formalin Challenge: Inject 20 µL of 2% formalin intraplantarly into the right hind paw.
-
Observation & Scoring: Record the cumulative time spent licking or biting the injected paw. The response is biphasic: Phase 1 (0-5 mins) represents direct chemical nociception, while Phase 2 (15-30 mins) represents central sensitization and inflammation.
-
Validation Checkpoint (Critical): The cohort must include a vehicle-treated negative control and a JTC-801-treated positive control.
-
Self-Validation Logic: The vehicle group must exhibit a distinct biphasic pain response. If Phase 2 behavior is absent in the vehicle group, the formalin concentration or injection technique is flawed. Concurrently, the positive control must significantly suppress Phase 2 behavior to prove the assay's sensitivity to NOP antagonism.
-
References
-
Shinkai, H., Ito, T., Iida, T., Kitao, Y., Yamada, H., & Uchida, I. (2000). "4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity." Journal of Medicinal Chemistry, 43(24), 4667-4677. URL:[Link]
-
Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). "Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems." Pharmacological Reviews, 68(2), 419-457. URL:[Link]
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A Comprehensive Guide to the Safe Disposal of Methyl[(2-methylquinolin-6-yl)methyl]amine Hydrochloride
As a novel compound often synthesized in research and development, Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.
Pre-Disposal Characterization and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride, it is imperative to treat this compound as a hazardous substance. This approach is guided by the precautionary principle and an analysis of its structural motifs—a quinoline ring and an amine hydrochloride salt. Structurally related compounds, such as various quinoline derivatives and methylamine hydrochloride, are known to exhibit properties of toxicity and irritation.[1][2][3] Therefore, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful if inhaled.[1][2][3]
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic.
-
Irritancy: Presume it to be a skin and eye irritant.[1][2][3][4]
-
Reactivity: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][4] | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which could lead to irritation or absorption of the chemical. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[2] | Protects the respiratory tract from irritation or potential toxic effects from inhalation. |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the disposal of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride waste.[5] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[5] All constituents of the waste mixture, including solvents, should be listed with their approximate percentages.[6]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5][7] This area should be under the control of laboratory personnel and away from incompatible chemicals.[8]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.[5][9]
Step-by-Step Disposal Procedure
The disposal of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6][10]
Workflow for Disposal:
-
Preparation: Ensure you are wearing the full complement of required PPE.
-
Transfer: Carefully transfer the Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride waste into the designated hazardous waste container. If it is a solid, use a dedicated scoop or spatula. If it is in solution, pour carefully to avoid splashing.
-
Container Sealing: Securely close the waste container.[5] Do not overfill; allow for at least 10% headspace to accommodate vapor expansion.[6]
-
Decontamination: Decontaminate the exterior of the waste container, if necessary. Also, decontaminate any equipment used in the transfer process.
-
Documentation: Maintain a log of the waste added to the container, including the date and quantity.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste by a certified vendor.[11]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Minor Spills (Solid): For small spills of the solid compound, carefully sweep it up, avoiding the creation of dust, and place it in the designated hazardous waste container.[1][3]
-
Minor Spills (Liquid): If the compound is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[9][12][13] It is the responsibility of the waste generator to ensure full compliance with these regulations.[7]
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental.
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- 6 - SAFETY DATA SHEET.
- Methylamine hydrochloride. Santa Cruz Biotechnology.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
- Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
- Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department.
- • SAFETY DATA SHEET. Sigma-Aldrich.
- Hazardous Waste - Standards. Occupational Safety and Health Administration.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- Chemical Waste. USC Environmental Health & Safety.
- Chemical Waste Disposal. Chemistry Storeroom - Washington State University.
- 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Methylamine hydrochloride - Safety Data Sheet.
- SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Specialized in chemicals Material Safety Data Sheet Methylamine hydrochloride.
- SAFETY DATA SHEET - 6-Amino-2-methylquinoline. TCI Chemicals.
- SAFETY DATA SHEET - 2-Methyl-8-nitroquinoline. Fisher Scientific.
- Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer.
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- 13. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Handling specialized research chemicals requires moving beyond generic safety data sheets to understand the molecular behavior of the compound in a dynamic laboratory environment. Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a bicyclic quinoline derivative and secondary alkylamine salt widely utilized as a building block in medicinal chemistry, particularly for synthesizing pharmaceuticals targeting neurotransmitter systems and antimalarial pathways1[1].
Because of its specific physicochemical properties, handling this compound requires rigorous personal protective equipment (PPE) and operational controls to mitigate risks of dermal permeation, respiratory exposure, and cross-contamination.
Physicochemical Profile & Causality of Hazards
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the quinoline ring and the secondary amine group gives the free base lipophilic characteristics. However, it is supplied as a hydrochloride salt to improve stability and aqueous solubility 1[1].
-
Aerosolization Risk: Hydrochloride salts of organic amines often present as fine, crystalline powders that are highly prone to static charge accumulation. This creates a severe risk of aerosolization during weighing and transfer.
-
Irritation Potential: If airborne dust contacts the mucous membranes of the respiratory tract or the moisture of the eyes, the salt dissolves, causing localized pH shifts and severe irritation.
Table 1: Quantitative Chemical & Physical Properties
| Property | Value | Clinical / Laboratory Implication |
| Molecular Formula | C₁₂H₁₄N₂ · HCl | Indicates a stable salt, but highly reactive upon neutralization. |
| Predicted Boiling Point | 305.0 ± 27.0 °C | Low volatility at room temperature; primary risk is particulate dust rather than vapor2[2]. |
| Predicted Density | 1.066 ± 0.06 g/cm³ | Lightweight powder; highly susceptible to static cling and drafts 2[2]. |
| Predicted pKa | 9.10 ± 0.10 | Basic amine center; will react vigorously with strong acids 2[2]. |
Mechanistic Rationale for PPE Selection
Do not treat this compound as a benign salt. The Environmental Protection Agency (EPA) strictly monitors the handling and significant new uses of substituted quinoline derivatives and alkyl amines due to their biological activity3[3].
-
Hand Protection (Nitrile Gloves): Standard latex gloves are insufficient, as amine derivatives can permeate latex matrices. Nitrile gloves (minimum 4 mil thickness) provide a superior barrier against slightly polar organic molecules. Self-Validating Practice: Double-gloving is mandatory. The outer glove absorbs any mechanical abrasion from spatulas or glassware, while the inner glove remains an intact chemical barrier.
-
Eye Protection (Chemical Splash Goggles): Safety glasses with side shields do not provide adequate protection against fine, statically charged powders. Chemical splash goggles create a tight seal around the eyes, preventing the hydrochloride salt from dissolving in the tear film and causing corneal damage.
-
Respiratory Protection & Engineering Controls: Handling must occur within a certified chemical fume hood. If a fume hood is temporarily unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the fine particulate matter.
Operational Protocol: Step-by-Step Handling and Transfer
Workflow for the safe handling and transfer of amine hydrochloride salts.
Methodology: Anti-Static Weighing and Dissolution
-
Step 1: System Validation. Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Causality: This specific range ensures containment without generating turbulent vortices that could scatter the lightweight powder.
-
Step 2: Static Elimination. Pass a static eliminator (e.g., a polonium anti-static brush or ionizing blower) over the analytical balance and the weigh boat. Causality: Neutralizing the static charge prevents the hydrochloride powder from repelling off the spatula and aerosolizing into your breathing zone.
-
Step 3: Weighing. Tare a closed-lid weigh boat or a volumetric flask. Transfer the Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride using a stainless-steel micro-spatula. Immediately seal the container before removing it from the balance area.
-
Step 4: Quantitative Dissolution. Instead of pouring the dry powder into the reaction vessel, wash the weigh boat directly with the primary reaction solvent (e.g., methanol or ethanol). Causality: Wet-transferring the compound eliminates the risk of airborne dust during the addition phase and ensures 100% quantitative yield for sensitive medicinal chemistry syntheses 1[1].
Spill Management & Disposal Plan
Substituted quinoline derivatives and alkyl amines are subject to strict environmental oversight regarding disposal and release into water systems 4[4]. A self-validating spill response ensures no residual chemical remains active on laboratory surfaces.
Step-by-step emergency response pathway for chemical powder spills.
Methodology: Spill Neutralization and Cleanup
-
Step 1: Assessment and Isolation. Immediately isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of the dust.
-
Step 2: PPE Escalation. Don a fresh pair of heavy-duty nitrile gloves, chemical goggles, and a particulate respirator before approaching the spill.
-
Step 3: Containment (The Wet-Wipe Method). Do not sweep the dry powder, as the mechanical action will aerosolize the hydrochloride salt. Instead, lightly mist a universal absorbent pad or paper towel with a compatible solvent (e.g., water or dilute ethanol) and gently place it over the powder.
-
Step 4: Collection. Carefully wipe the area inward from the edges to the center. Place the contaminated materials into a clearly labeled, sealable hazardous waste bag.
-
Step 5: Surface Decontamination & Validation. Wash the surface with a mild detergent solution, followed by a water rinse, to remove any residual hydrochloride salt. Validation Step: Swab the cleaned area with pH paper; a neutral pH (around 7.0) indicates the acidic salt has been completely removed.
-
Step 6: Waste Disposal. Dispose of the collected waste in accordance with institutional guidelines for organic amine/quinoline derivative hazardous waste 4[4]. Never mix this waste with strong oxidizing agents.
References
- Buy Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (EVT-13628848). EvitaChem.
- methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride | 1510546. ChemicalBook.
- Title 40 —Protection of Environment Chapter I —Environmental Protection Agency Subchapter R —Toxic Substances Control Act. ChemReg.net.
- PART 721—SIGNIFICANT NEW USES OF CHEMICAL SUBSTANCES. GovInfo.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
